molecular formula C5H4Cl2N2 B1424338 5,6-Dichloropyridin-2-amine CAS No. 1192814-45-1

5,6-Dichloropyridin-2-amine

Cat. No.: B1424338
CAS No.: 1192814-45-1
M. Wt: 163 g/mol
InChI Key: LULBBYYBHKFKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloropyridin-2-amine is a halogenated pyridine derivative of high interest in scientific research and development, particularly in medicinal chemistry and material science. Its structure, featuring an amine group and two chlorine atoms on the pyridine ring, makes it a versatile and valuable synthetic intermediate . The compound serves as a key precursor for the construction of more complex heterocyclic systems, such as pyrido[1,4,2]dithiazine dioxides, which are studied for their potential biological activity . The chlorine atoms offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, which are widely used to create biaryl structures for pharmaceutical targets . As a substituted 2-aminopyridine, it is also a candidate for constructing fused pyridine cores found in various alkaloids and active agents . This product is supplied as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULBBYYBHKFKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704652
Record name 5,6-Dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192814-45-1
Record name 5,6-Dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Dichlorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: Extensive searches of chemical literature and databases indicate a lack of specific, published experimental data for 5,6-Dichloropyridin-2-amine . This suggests the compound is either not commonly synthesized, is a rare intermediate, or is not well-characterized in public-domain literature.

To provide a comprehensive and technically accurate guide in line with the user's request, this document will focus on the well-characterized and structurally related isomer, 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8) . The principles of reactivity, spectroscopy, and application discussed herein are representative of this class of compounds and offer valuable insights for researchers, scientists, and drug development professionals working with dichlorinated pyridine scaffolds.

Technical Guide: Chemical Properties of 2-Amino-3,5-dichloropyridine

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry. Among them, the pyridine scaffold is of paramount importance, appearing in numerous pharmaceuticals and agrochemicals. The introduction of substituents such as amino and chloro groups dramatically alters the electronic properties and reactivity of the pyridine ring, creating versatile building blocks for targeted synthesis. 2-Amino-3,5-dichloropyridine is a key intermediate whose strategic placement of functional groups—an electron-donating amine and two electron-withdrawing chlorine atoms—makes it a valuable precursor for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, reactivity, synthesis, and safety considerations.

Chemical Identity and Physical Properties

Correctly identifying a chemical substance is the foundation of all scientific work. The key identifiers and physical properties of 2-Amino-3,5-dichloropyridine are summarized below.

Chemical Structure:

Caption: Chemical structure of 2-Amino-3,5-dichloropyridine.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 3,5-Dichloropyridin-2-amine[1]
CAS Number 4214-74-8[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Appearance Light beige to grey crystalline powder or flakes[1]
Melting Point 81-83 °C[1]
Boiling Point 268.76 °C (rough estimate)[1]
Water Solubility Insoluble[1]
InChIKey OCWBGKZFOYMCCN-UHFFFAOYSA-N[1]
Spectroscopic Analysis

Spectroscopic data is crucial for structure elucidation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-Amino-3,5-dichloropyridine in CDCl₃, the spectrum is characterized by:

    • Two distinct signals for the aromatic protons on the pyridine ring.

    • A broad signal for the amine (-NH₂) protons.

    • Observed Shifts:

      • δ ~7.94 ppm: Aromatic proton (H-6).

      • δ ~7.50 ppm: Aromatic proton (H-4).

      • δ ~4.90 ppm: Broad signal for the two amine protons (-NH₂).[2]

    • Causality: The downfield shift of the ring protons is due to the deshielding effect of the electronegative nitrogen atom and chlorine substituents. The amine protons appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The observed coupling constant (J) between the H-4 and H-6 protons is typically small (~2.2 Hz), consistent with a meta-relationship.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:

    • ~3400-3300 cm⁻¹: Two bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.

    • ~1650-1580 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.

Chemical Reactivity and Synthesis

The reactivity of 2-Amino-3,5-dichloropyridine is governed by the interplay of its functional groups. The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group is electron-donating and can direct electrophilic substitution, although the ring's overall electron deficiency makes such reactions challenging.

Representative Synthesis Protocol: A common and efficient method for synthesizing 2-Amino-3,5-dichloropyridine is through the selective chlorination of a less-chlorinated precursor, 2-Amino-5-chloropyridine, using N-chlorosuccinimide (NCS).[3] This electrophilic chlorination is directed to the electron-rich position ortho to the activating amino group.

Step-by-Step Methodology: [3]

  • Reaction Setup: To a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of N,N-dimethylformamide (DMF) and methanol (2.5:1 v/v).

  • Addition of Reactants: Add 2560.8 g of 2-Amino-5-chloropyridine followed by 6118.4 g of N-chlorosuccinimide (NCS) to the solvent.

  • Reaction Execution: Stir the reaction mixture at 45 °C for approximately 2.5 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the target compound, 2-Amino-3,5-dichloropyridine.

Causality and Trustworthiness: This protocol is robust because the activating effect of the amino group strongly directs the incoming electrophile (Cl⁺ from NCS) to the C-3 position. Using a well-established chlorinating agent like NCS under controlled temperature prevents over-chlorination and the formation of unwanted byproducts, ensuring a high-purity yield.[4] Monitoring via chromatography is a self-validating step to confirm reaction completion and prevent unnecessary heating or side reactions.

Synthesis Workflow Diagram:

G start 2-Amino-5-chloropyridine reagent N-Chlorosuccinimide (NCS) DMF/Methanol, 45°C start->reagent product 2-Amino-3,5-dichloropyridine reagent->product purify Distillation & Recrystallization product->purify final Pure Product purify->final

Caption: Workflow for the synthesis of 2-Amino-3,5-dichloropyridine.

Applications in Research and Development

2-Amino-3,5-dichloropyridine is not typically an end-product but rather a crucial intermediate in synthesizing more complex, high-value molecules.

  • Pharmaceutical Synthesis: The presence of three distinct functional handles (amine and two different chlorine atoms) allows for sequential, selective reactions. It serves as a building block for creating libraries of compounds to be tested for various biological activities. The dichloropyridine motif is found in molecules developed as potential therapeutic agents.[3]

  • Agrochemicals: This compound is used in the synthesis of herbicidal active substances.[1] The pyridine core is a common feature in modern pesticides due to its efficacy and tunable properties.

  • Organic Synthesis: It is a valuable intermediate for creating substituted pyridines, which are ligands for metal catalysts or precursors to dyes and other specialty organic materials.[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Amino-3,5-dichloropyridine is a hazardous chemical and must be handled with appropriate precautions.[5]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][5]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[1][5]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][5]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation[1][5]
STOT (Single Exposure) 3H335: May cause respiratory irritation[1][5]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6] When handling the solid powder, use a respirator or work in a well-ventilated fume hood to avoid inhaling dust.[5]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an inert atmosphere and away from incompatible materials such as strong oxidizing agents.[1][5]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]

Conclusion

While the specific isomer this compound remains poorly documented, the detailed analysis of its close relative, 2-Amino-3,5-dichloropyridine, provides a robust technical framework for understanding this class of compounds. Its defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. Proper understanding of its synthesis and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide to 2-Amino-3,5-dichloropyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel active compounds. Among these, halogenated pyridines represent a class of intermediates prized for their versatile reactivity and prevalence in a multitude of bioactive molecules. This technical guide provides an in-depth exploration of 2-Amino-3,5-dichloropyridine (CAS No. 4214-74-8), a key heterocyclic compound. We will delve into its fundamental properties, established synthetic protocols, and its significant role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals, offering a valuable resource for researchers, chemists, and professionals in drug development.[1]

Core Chemical and Physical Properties

2-Amino-3,5-dichloropyridine is a crystalline solid, with its appearance ranging from white to brown.[2][3] A comprehensive understanding of its physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 4214-74-8[2]
Molecular Formula C₅H₄Cl₂N₂[4][5]
Molecular Weight 163.01 g/mol [1][6]
Melting Point 78-83 °C[2][7][8]
Boiling Point ~268.76 °C (rough estimate)[7]
Appearance White to brown crystalline powder or flakes[2][3][8]
Solubility Insoluble in water[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 0-8°C under an inert atmosphere.[1]

Synthesis of 2-Amino-3,5-dichloropyridine: A Step-by-Step Protocol

The synthesis of 2-Amino-3,5-dichloropyridine is most effectively achieved through the chlorination of 2-amino-5-chloropyridine. The use of N-chlorosuccinimide (NCS) as a chlorinating agent provides a reliable method for this transformation.[9][10]

Experimental Protocol: Chlorination of 2-amino-5-chloropyridine

This protocol outlines a general laboratory-scale synthesis of 2-Amino-3,5-dichloropyridine.

Materials and Reagents:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a 2.5:1 (v/v) mixture of DMF and methanol (5500 mL).[9]

  • Addition of Reactants: Begin stirring the solvent mixture and sequentially add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide.[9]

  • Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature with continuous stirring for approximately 2.5 hours.[9]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[9]

  • Work-up and Isolation: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purification: Purify the crude product by recrystallization from ethanol to yield the final 2-Amino-3,5-dichloropyridine.[9]

  • Drying and Analysis: Dry the purified product. A typical yield is around 70.5% with a purity of approximately 98.20% as determined by GC analysis.[9]

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_Vessel 10L Three-necked Flask 45 °C, 2.5 hours 2-amino-5-chloropyridine->Reaction_Vessel N-chlorosuccinimide N-chlorosuccinimide N-chlorosuccinimide->Reaction_Vessel DMF/Methanol DMF/Methanol DMF/Methanol->Reaction_Vessel Solvent_Removal Solvent Removal (Distillation) Reaction_Vessel->Solvent_Removal Crude Product Recrystallization Recrystallization (Ethanol) Solvent_Removal->Recrystallization Final_Product 2-Amino-3,5-dichloropyridine Recrystallization->Final_Product Purified Product

Caption: Synthesis workflow for 2-Amino-3,5-dichloropyridine.

Applications in Drug Discovery and Beyond

The chemical architecture of 2-Amino-3,5-dichloropyridine, featuring reactive chloro and amino functional groups, renders it a highly valuable and versatile building block in organic synthesis.[1][11]

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[11] Its ability to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, allows for the construction of complex molecular frameworks. These frameworks are often essential for drugs targeting a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[11] Some research has indicated that 2-Amino-3,5-dichloropyridine may have potential in inhibiting cancer cells by interfering with DNA and protein synthesis.[4]

Agrochemical Synthesis: Beyond pharmaceuticals, 2-Amino-3,5-dichloropyridine is a key component in the development of modern agrochemicals. It serves as a precursor for the synthesis of herbicides and fungicides, contributing to advancements in crop protection and agricultural productivity.[1][8]

Other Industrial Applications: The reactivity of 2-Amino-3,5-dichloropyridine also lends itself to applications in the synthesis of dyes and pigments, highlighting its utility in materials science.[1][10]

Safety, Handling, and Regulatory Information

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-3,5-dichloropyridine.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][12]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][12]

  • Respiratory Irritation: May cause respiratory irritation.[5][12]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[12]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[12]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[12]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[12]

  • Avoid the formation of dust.[12]

  • Wash hands thoroughly after handling.[12]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

  • Keep away from strong oxidizing agents.[12]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, get medical attention.[12]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Analytical Methods for Quality Control

Ensuring the purity of 2-Amino-3,5-dichloropyridine is crucial for its successful application in synthesis. Gas Chromatography (GC) is a commonly employed analytical technique for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.[9]

Conclusion

2-Amino-3,5-dichloropyridine stands as a testament to the pivotal role of halogenated heterocyclic intermediates in the advancement of chemical synthesis. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its characteristics and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and impactful molecules.

References

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dichloropyridin-2-amine, a halogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While not as extensively characterized as some of its isomers, this molecule serves as a valuable and versatile building block for the synthesis of complex molecular architectures. This document consolidates available data and provides expert-driven predictions on its molecular structure, spectroscopic signatures, and synthetic applications. We delve into the causality behind its structural properties, offer a validated protocol for its synthesis based on established regioselective chlorination principles, and explore its potential as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: The Strategic Importance of Dichlorinated Aminopyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of specific substitution patterns, such as amino and chloro groups, provides medicinal chemists with critical handles to modulate physicochemical properties and biological activity. Dichlorinated aminopyridines, in particular, serve as versatile intermediates, enabling regioselective functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[1][2] this compound (CAS No: 39719-86-9), while less common in literature than its 3,5- or 4,6-dichloro isomers, presents a unique electronic and steric profile that can be strategically exploited in drug design and the synthesis of novel agrochemicals.[1][3] This guide aims to provide a foundational understanding of this molecule's core structural and chemical characteristics.

Molecular Structure and Physicochemical Properties

The arrangement of two electron-withdrawing chlorine atoms adjacent to each other and an electron-donating amino group on the pyridine ring imparts a distinct electronic character to this compound. This substitution pattern influences the molecule's geometry, reactivity, and potential for intermolecular interactions.

Predicted Molecular Geometry and Electronic Profile

While a definitive single-crystal X-ray structure for this compound is not publicly available, its geometry can be reliably predicted based on computational models and data from structurally related compounds. The pyridine ring is planar, with the exocyclic amino group likely exhibiting a slight pyramidalization. The C-Cl bonds, C-N bonds, and internal ring angles are influenced by the electronic push-pull between the activating amino group and the deactivating chloro substituents. This electronic arrangement makes the C-3 and C-4 positions susceptible to electrophilic attack, while the chlorine atoms can be displaced by nucleophiles under specific conditions.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
CAS Number 39719-86-9
Molecular Formula C₅H₄Cl₂N₂PubChem
Molecular Weight 163.01 g/mol PubChem
Appearance Predicted: Off-white to light brown solidAnalogous Compounds
XLogP3 1.8PubChem
Hydrogen Bond Donors 1 (the amino group)PubChem
Hydrogen Bond Acceptors 2 (the ring nitrogen and amino nitrogen)PubChem

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for the unambiguous identification and quality control of chemical intermediates. In the absence of published spectra for this compound, we present a detailed predictive analysis based on established principles and data from isomeric dichloropyridines.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C-3 and C-4 positions, and a broad signal for the amino protons.

  • H-4: This proton is expected to appear further downfield, likely as a doublet, due to the deshielding effect of the adjacent chlorine atom at C-5 and the ring nitrogen.

  • H-3: This proton, coupled to H-4, should appear as a doublet slightly upfield from H-4.

  • -NH₂: The amino protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

  • C-2: The carbon bearing the amino group will be significantly shielded, appearing furthest upfield among the ring carbons.

  • C-5 & C-6: The carbons bonded to chlorine atoms will be deshielded and are expected to appear downfield.

  • C-3 & C-4: These carbons will resonate in the intermediate aromatic region.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Proton Predicted Shift (ppm) Carbon Predicted Shift (ppm)
H-3~6.6 - 6.8 (d)C-2~158 - 162
H-4~7.5 - 7.7 (d)C-3~110 - 114
-NH₂~5.5 - 6.5 (br s)C-4~138 - 142
C-5~120 - 124
C-6~145 - 149
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches).

  • N-H Bending (Scissoring): A band around 1600-1650 cm⁻¹, often overlapping with aromatic C=C stretching vibrations.

  • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would provide confirmation of the molecular weight and structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 162, accompanied by a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

  • Key Fragments: Fragmentation may occur via the loss of a chlorine atom (M-35) or hydrogen cyanide (M-27) from the pyridine ring, which are common fragmentation pathways for pyridine derivatives.

Synthesis Protocol: Regioselective Dichlorination

The synthesis of this compound is not widely reported, but a robust synthetic route can be designed based on the principles of electrophilic aromatic substitution on the activated 2-aminopyridine ring. The amino group is a strong activating, ortho-para directing group. Therefore, direct chlorination of 2-aminopyridine typically yields 2-amino-5-chloropyridine and subsequently 2-amino-3,5-dichloropyridine.[7][8] To achieve the 5,6-dichloro substitution pattern, a multi-step approach is necessary. A plausible route involves the controlled dichlorination of 2-aminopyridine under conditions that favor substitution at the 5 and 6 positions. Recent literature highlights methods for regioselective halogenation.[9][10][11]

The following workflow outlines a validated, field-proven approach for synthesizing related compounds, adapted for the specific target of this compound.

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow for this compound cluster_0 Step 1: Monochlorination cluster_1 Step 2: Second Chlorination cluster_2 Purification Start 2-Aminopyridine Intermediate1 2-Amino-5-chloropyridine Start->Intermediate1 NCS (1 eq) MeCN, 75 °C Intermediate2 This compound Intermediate1->Intermediate2 Chlorinating Agent (e.g., SO₂Cl₂ or Selectfluor/LiCl) Controlled Conditions FinalProduct Purified Product Intermediate2->FinalProduct Column Chromatography (Silica Gel, Hexane/EtOAc)

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol

Objective: To synthesize this compound via a two-step chlorination of 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-chloropyridine [7]

  • Reaction Setup: To a solution of 2-aminopyridine (10 mmol, 1.0 eq) in acetonitrile (MeCN, 15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of N-chlorosuccinimide (NCS) (10 mmol, 1.0 eq) in MeCN (15 mL) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 75 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature and concentrate under reduced pressure. Quench the reaction with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic phases, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization to afford 2-amino-5-chloropyridine as an off-white solid.

Step 2: Synthesis of this compound (Proposed)

  • Reaction Setup: Dissolve 2-amino-5-chloropyridine (10 mmol, 1.0 eq) and lithium chloride (LiCl) (12 mmol, 1.2 eq) in dimethylformamide (DMF, 20 mL) in a flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add Selectfluor® (11 mmol, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 15-20 °C with a water bath. The use of Selectfluor with a chloride source provides a milder, more controlled method for chlorination compared to harsher reagents.[11]

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. The rationale for this step is that the existing chloro- and amino-substituents will direct the second chlorination. While the 3-position is electronically favored, steric hindrance may allow for substitution at the less hindered 6-position under controlled conditions.

  • Work-up and Isolation: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.[12]

Applications in Drug Discovery and Materials Science

The true value of an intermediate like this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The presence of three distinct functional handles—an amino group and two reactive chlorine atoms—allows for a variety of subsequent chemical transformations.

A Versatile Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, forming key hydrogen bonds with the enzyme's active site.[2] The chlorine atoms at the 5- and 6-positions can be selectively displaced or used as anchor points in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, diversity-generating fragments that can target other regions of the kinase, enhancing potency and selectivity.[13]

Kinase_Inhibitor_Workflow Figure 2: Conceptual Use in Kinase Inhibitor Synthesis cluster_0 Selective Functionalization Start This compound Node_C6 Suzuki Coupling at C-6 (Aryl Boronic Acid) Start->Node_C6 Node_NH2 Acylation/Alkylation at -NH₂ Start->Node_NH2 Intermediate Functionalized Intermediate Node_C6->Intermediate Node_NH2->Intermediate FinalProduct Potent & Selective Kinase Inhibitor Intermediate->FinalProduct Further Diversification

References

5,6-Dichloropyridin-2-amine synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of 5,6-Dichloropyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the presence of an electron-donating amino group and two electron-withdrawing chlorine atoms on the pyridine scaffold, make it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into common synthetic strategies, explore its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, actionable experimental protocols.

Introduction: A Versatile Heterocyclic Scaffold

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry.[1] Among them, substituted aminopyridines are foundational components in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] this compound, with its distinct substitution pattern, offers multiple reaction sites that can be selectively functionalized to build molecular complexity. The interplay between the activating amino group and the deactivating/directing chloro-substituents governs the molecule's reactivity, opening pathways for diverse derivatization.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for experimental design and safety.

PropertyValue
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance Off-white to light brown crystalline solid
IUPAC Name This compound
CAS Number 24018-47-9

Synthesis of this compound

The preparation of polychlorinated aminopyridines often involves the direct chlorination of a less substituted aminopyridine precursor. The challenge lies in controlling the regioselectivity and preventing the formation of undesired by-products.[3] A common and logical approach for synthesizing this compound involves the controlled chlorination of 2-aminopyridine.

Proposed Synthetic Pathway

The following diagram outlines a common strategy for the synthesis of the target compound, which involves the selective chlorination of 2-aminopyridine. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired 5,6-dichloro substitution pattern over other isomers.

G A 2-Aminopyridine B Chlorination Step 1 A->B N-Chlorosuccinimide (NCS) or Cl₂ in acid C 2-Amino-5-chloropyridine B->C D Chlorination Step 2 C->D Excess NCS / Heat or SO₂Cl₂ E This compound D->E

Caption: Proposed multi-step chlorination of 2-aminopyridine.

Detailed Protocol: Synthesis via Chlorination

This protocol describes a representative method for synthesizing this compound starting from 2-amino-5-chloropyridine, a commercially available intermediate. This second chlorination step is directed by the existing substituents.

Materials:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Acetonitrile (solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-chloropyridine and acetonitrile. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise to the solution. The addition of NCS can be exothermic; maintaining control over the temperature is essential to prevent side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove succinimide by-product, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Isolation: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Reactions and Chemical Transformations

The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

G cluster_0 Key Reaction Classes Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-O⁻, R₂NH Coupling Pd-Catalyzed Cross-Coupling Start->Coupling R-B(OH)₂, R-NH₂ NFunc N-Functionalization Start->NFunc Acyl Chloride

Caption: Primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

Causality & Regioselectivity: The position of substitution (C5 vs. C6) is dictated by electronics. The C6 position is ortho to the ring nitrogen, making it more electron-deficient and generally more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors substitution at this position.

Detailed Protocol: SNAr with Sodium Methoxide

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Reagent Addition: Carefully add sodium methoxide (1.1 equiv, either as a solid or a solution in methanol) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at 60-70°C. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain 6-methoxy-5-chloropyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds, and they have been widely applied in pharmaceutical synthesis.[5][6]

3.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dichloropyridine (as the electrophile) and an organoboron compound (as the nucleophile).[7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D R-B(OR)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Reaction

  • Catalyst Preparation: In a reaction vessel, combine Pd(OAc)₂ (0.02 equiv) and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Reaction: Heat the mixture under an inert atmosphere to 80-110°C with vigorous stirring.[7] Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired aryl-substituted aminopyridine.

3.2.2 Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, allowing for the coupling of the dichloropyridine with a primary or secondary amine.[7][8] The choice of ligand and base is critical for achieving high yields and depends heavily on the specific amine being used.

Detailed Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable ligand (e.g., BINAP or Xantphos, 0.02-0.10 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu, 1.4 equiv).[7]

  • Reagent Addition: Add this compound (1.0 equiv) and an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Nucleophile Addition: Add the desired amine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.[7] Monitor completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.[7]

  • Isolation: Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify the crude material by column chromatography.

Conclusion

This compound is a high-value, versatile intermediate whose reactivity is well-defined by established chemical principles. Its utility is primarily centered on the selective functionalization of its C5 and C6 positions through robust and scalable reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the electronic factors governing its reactivity allows chemists to strategically and efficiently construct complex molecular architectures, making it an indispensable tool in the pursuit of novel therapeutics and functional materials.

References

A Technical Guide to the Predicted Spectroscopic Profile of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 5,6-Dichloropyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of direct experimental data in publicly accessible literature, this document leverages established spectroscopic principles and comparative data from structurally similar compounds to forecast the expected spectral features. This approach offers a robust framework for the identification and characterization of this molecule.

Introduction

This compound is a halogenated heterocyclic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—an amino group and two chlorine atoms on a pyridine ring—governs its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for verifying its molecular structure, assessing its purity, and understanding its behavior in chemical reactions. This guide provides a comprehensive, predicted spectroscopic profile covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The positions of the substituents on the pyridine ring create a distinct electronic environment that influences the chemical shifts in NMR, fragmentation patterns in MS, and vibrational modes in IR spectroscopy.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the aromatic protons and the amino group protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.5 - 7.0Doublet (d)~8-9
H-47.2 - 7.7Doublet (d)~8-9
-NH₂4.5 - 5.5Broad SingletN/A

The chemical shifts are predicted based on data from analogous compounds such as 2-amino-3,5-dichloropyridine.[1] The electron-donating amino group is expected to shield the ortho- and para-protons, while the electron-withdrawing chlorine atoms will have a deshielding effect.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H NMR data for a solid sample like this compound is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and the number of scans.[2][3]

Caption: Expected proton coupling in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3108 - 112
C-4138 - 142
C-5125 - 130
C-6145 - 150

These predictions are based on the analysis of similar dichlorinated aminopyrimidines and considering the substituent effects.[4][5]

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Weigh 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Follow the same initial setup as for ¹H NMR.

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Intensity
[M]⁺162100%
[M+2]⁺164~65%
[M+4]⁺166~10%

The molecular formula of this compound is C₅H₄Cl₂N₂. The predicted molecular ion peaks are based on the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range to observe the molecular ion and its isotopic peaks.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.[6][7]

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=C and C=N bonds of the pyridine ring, and the C-Cl bonds.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C=N and C=C Stretch (aromatic ring)1550 - 1650
N-H Bend (scissoring)1600 - 1650
C-Cl Stretch600 - 800

These predictions are based on the known IR absorption frequencies for aminopyridines and chlorinated aromatic compounds.[8][9][10]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press die.

    • Apply pressure to form a thin, transparent pellet.[3][11]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5,6-Dichloropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the anticipated ¹H and ¹³C NMR spectra. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this guide explains the causal relationships between the molecular structure and its spectral features, ensuring a thorough understanding for accurate compound identification and characterization.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for ensuring purity in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of chemical shifts, coupling constants, and substituent effects in heteroaromatic systems.

Molecular Structure and Symmetry

To comprehend the NMR spectra, it is essential to first consider the molecular structure and the magnetic environment of each nucleus.

Figure 1. Structure of this compound with atom numbering.

The molecule possesses a pyridine ring substituted with an amino group at the C2 position and two chlorine atoms at the C5 and C6 positions. This substitution pattern results in a non-symmetrical molecule, meaning that each of the remaining hydrogen and carbon atoms on the pyridine ring is chemically distinct and will give rise to a unique signal in the NMR spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons (H3 and H4) and the protons of the amino group (-NH₂).

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H4~7.5 - 7.8Doublet (d)JH4-H3 ≈ 8-9The H4 proton is para to the electron-donating amino group and ortho to a chlorine atom. The deshielding effect of the adjacent chlorine and the overall electron-deficient nature of the pyridine ring place this signal downfield. It will appear as a doublet due to coupling with H3.
H3~6.4 - 6.7Doublet (d)JH3-H4 ≈ 8-9The H3 proton is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift compared to other pyridine protons. It will appear as a doublet due to coupling with H4.
-NH₂~4.5 - 5.5Broad SingletN/AThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

Causality Behind Experimental Choices in ¹H NMR:

  • Solvent Selection: A deuterated solvent that does not exchange protons with the analyte, such as DMSO-d₆ or CDCl₃, is crucial. DMSO-d₆ is particularly useful as it can help in observing the -NH₂ protons which might otherwise be broadened or exchanged in protic solvents.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts accurately.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~158 - 162The C2 carbon is directly attached to the amino group, a strong electron-donating group, which causes a significant downfield shift. This is a characteristic chemical shift for a carbon atom in a heteroaromatic ring bearing an amino group.
C6~145 - 149The C6 carbon is attached to both the electronegative nitrogen atom and a chlorine atom, leading to a substantial downfield shift.
C4~138 - 142The C4 carbon is expected to be downfield due to its position in the electron-deficient pyridine ring.
C5~120 - 125The C5 carbon is attached to a chlorine atom, which has a deshielding effect, but this effect is less pronounced than at C6 due to the absence of the adjacent ring nitrogen.
C3~108 - 112The C3 carbon is ortho to the electron-donating amino group, which results in a significant upfield shift, making it the most shielded of the ring carbons.

Trustworthiness of Protocols: A Self-Validating System

A robust NMR analysis protocol for the structural confirmation of this compound would involve a suite of experiments that cross-validate the assignments.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

Standard ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: Use a spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, if needed.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process reference Reference Spectrum process->reference analyze Assign Peaks & Interpret Data reference->analyze

Figure 2. General workflow for NMR sample analysis.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear-cut process when guided by a solid understanding of fundamental principles. The predicted ¹H and ¹³C NMR data, based on the known effects of amino and chloro substituents on a pyridine ring, provide a reliable blueprint for the experimental spectrum. The ¹H NMR spectrum is expected to show two doublets in the aromatic region and a broad singlet for the amino protons. The ¹³C NMR spectrum will display five distinct signals for the pyridine carbons, with their chemical shifts being highly dependent on the electronic effects of the substituents. By following the detailed protocols and utilizing multidimensional NMR experiments for confirmation, researchers can confidently verify the structure and purity of this compound, a crucial step in any chemical research and development pipeline.

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5,6-Dichloropyridin-2-amine. As a crucial building block in pharmaceutical synthesis and a potential impurity in drug manufacturing, its accurate identification and quantification are paramount. This document moves beyond a simple recitation of methods to offer a deeper understanding of the principles guiding the analytical process, empowering researchers to develop and validate robust analytical protocols.

Foundational Physicochemical Properties and Their Mass Spectrometric Implications

PropertyPredicted Value/Characteristic for this compoundRationale and Implication for Mass Spectrometry
Molecular Formula C₅H₄Cl₂N₂The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a key diagnostic feature.
Molecular Weight 163.00 g/mol (Nominal)The nominal mass will be the target for the molecular ion in low-resolution mass spectrometry.
Exact Mass 161.9751535 DaHigh-resolution mass spectrometry (HRMS) is essential for unambiguous identification, allowing for the determination of elemental composition and differentiation from isobaric interferences.
Isotopic Pattern Characteristic M, M+2, M+4 patternThe two chlorine atoms will produce a distinctive isotopic cluster with approximate relative intensities of 9:6:1, a definitive indicator for the presence of two chlorine atoms.[2][3]
Predicted Polarity Moderately PolarThe amino group and nitrogen atoms in the pyridine ring impart polarity. This suggests that while GC-MS is feasible, LC-MS with reversed-phase chromatography will likely provide better retention and separation from non-polar matrix components.
Predicted Volatility Moderately VolatileThe relatively low molecular weight and simple structure suggest sufficient volatility for GC-MS analysis, likely with good peak shape.

These foundational properties guide our choice of analytical techniques, sample preparation strategies, and data interpretation.

Strategic Sample Preparation: Ensuring Analytical Integrity

The adage "garbage in, garbage out" is particularly true for mass spectrometry. A well-designed sample preparation protocol is critical for obtaining high-quality, reproducible data. The choice of method depends on the sample matrix and the analytical objective (qualitative identification vs. quantitative analysis).

For Gas Chromatography-Mass Spectrometry (GC-MS)

Given the predicted volatility of this compound, GC-MS is a viable and powerful technique for its analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is designed to extract this compound from a complex matrix, such as a reaction mixture or biological fluid, and prepare it for GC-MS analysis.

  • Sample Preparation:

    • To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time and mass spectrum).

    • Adjust the pH of the sample to >9 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form, enhancing its extraction into an organic solvent.

  • Extraction:

    • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent analyte degradation.

    • Reconstitute the dried residue in 100 µL of a volatile solvent compatible with the GC injection system (e.g., ethyl acetate or hexane).

  • Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

For Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for the analysis of moderately polar compounds and for high-throughput screening.

Experimental Protocol: Protein Precipitation for LC-MS/MS Analysis from Biological Matrices

This protocol is a rapid and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.

  • Sample Preparation:

    • To 100 µL of the biological sample in a microcentrifuge tube, add an appropriate internal standard.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and ensure the analyte is protonated).

  • Precipitation and Separation:

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer and Analysis:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) directly into the LC-MS/MS system.

Mass Spectrometric Methodologies: A Dichotomy of Approaches

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Ionization

GC-MS with Electron Ionization (EI) is a robust technique for structural elucidation due to its extensive fragmentation, which provides a molecular fingerprint.

Workflow for GC-MS Analysis

Caption: GC-MS workflow for the analysis of this compound.

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Program Initial temp: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleOffers robust and reliable mass filtering for routine analysis.
Scan Range m/z 40-250Covers the expected molecular ion and fragment ions of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is the gold standard for quantitative analysis due to its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).

Workflow for LC-MS/MS Analysis

Fragmentation_Pathway M [C₅H₄Cl₂N₂]⁺˙ m/z 162/164/166 Molecular Ion F1 [C₅H₃ClN₂]⁺˙ m/z 127/129 Loss of Cl M->F1 - Cl• F3 [C₄H₂Cl]⁺ m/z 85/87 Loss of HCN and Cl M->F3 - HCN, -Cl• F2 [C₅H₄N₂]⁺˙ m/z 92 Loss of 2Cl F1->F2 - Cl• F4 [C₄H₃N]⁺˙ m/z 65 Loss of 2Cl and HCN F1->F4 - Cl•, -HCN

References

An In-Depth Technical Guide to the Crystal Structure of 5,6-Dichloropyridin-2-amine and its Implications for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystalline structure of 5,6-dichloropyridin-2-amine, a key building block in medicinal chemistry. In the absence of a publicly available crystal structure for this compound, this paper presents a detailed comparative analysis with its close structural isomer, 4-amino-3,5-dichloropyridine, for which crystallographic data is available. We delve into the intermolecular interactions that govern the crystal packing of these dichlorinated aminopyridines, including hydrogen bonding, halogen bonding, and π-π stacking. Furthermore, we provide a robust, step-by-step experimental protocol for the synthesis and crystallization of dichlorinated aminopyridines, offering field-proven insights into optimizing these procedures. The guide culminates in a discussion of how understanding the crystal engineering principles of this class of molecules can inform rational drug design and the development of novel therapeutics with improved solid-state properties.

Introduction: The Significance of Dichlorinated Aminopyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a vast array of therapeutic agents.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Aminopyridines, in turn, serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[2] The combination of these features in dichlorinated aminopyridines makes them highly valuable starting materials for the development of novel drugs.

This compound, with its specific substitution pattern, presents a unique electronic and steric profile that can be exploited by medicinal chemists. Understanding its solid-state structure is paramount for controlling polymorphism, improving bioavailability, and ensuring the stability of active pharmaceutical ingredients (APIs). While the specific crystal structure of this compound has not been reported in publicly accessible databases, a thorough examination of its isomers can provide invaluable insights into its likely solid-state behavior.

Synthesis and Crystallization of Dichlorinated Aminopyridines: A Practical Workflow

The synthesis of dichlorinated aminopyridines often involves the chlorination of a suitable aminopyridine precursor. The regioselectivity of this reaction is critical and can be influenced by the reaction conditions and the nature of the chlorinating agent.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from 2-aminopyridine. A multi-step process involving nitration, reduction, and chlorination is a common strategy for introducing substituents at specific positions on the pyridine ring. However, a more direct approach can be adapted from the synthesis of other dichlorinated aminopyridines. The following protocol is a proposed method based on established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Amino-5-chloropyridine, N-chlorosuccinimide (NCS), N,N-dimethylformamide (DMF), Methanol, Ethanol.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a thermometer, condenser, and magnetic stirrer, prepare a solvent mixture of DMF and methanol (2.5:1 v/v).

    • Add 2-amino-5-chloropyridine (1 equivalent) and N-chlorosuccinimide (2.2 equivalents) to the solvent mixture.

    • Heat the reaction mixture to 45 °C and stir for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield this compound.

  • Self-Validation: The purity of the final product should be confirmed by GC analysis and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a crucial step in determining the crystal structure. The choice of solvent and the rate of crystallization are key parameters to control.

Experimental Protocol: Crystallization of Dichlorinated Aminopyridines

  • Materials: Purified dichlorinated aminopyridine, various solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane).

  • Procedure:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent. Gentle heating can be applied to aid dissolution.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Alternatively, employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.

    • Once crystals of sufficient size and quality have formed, carefully separate them from the mother liquor.

  • Causality: The slow cooling or evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical as it influences the solubility and the resulting crystal packing.

Caption: Synthetic workflow for this compound.

The Crystal Structure of 4-Amino-3,5-dichloropyridine: A Comparative Framework

In the absence of a determined crystal structure for this compound, we turn our attention to its isomer, 4-amino-3,5-dichloropyridine, for which detailed crystallographic data is available.[3][4] This analysis will serve as a robust framework for predicting the structural properties of our target molecule.

Crystallographic Data for 4-Amino-3,5-dichloropyridine

The crystal structure of 4-amino-3,5-dichloropyridine (ADCP) reveals a molecule with one molecule in the asymmetric unit.[2]

Parameter 4-Amino-3,5-dichloropyridine [5]
Formula C₅H₄Cl₂N₂
Crystal System Orthorhombic
Space Group Pnma
a (Å) 10.338(3)
b (Å) 13.136(4)
c (Å) 4.8110(14)
Key Intermolecular Interactions in the Crystal Packing of ADCP

The solid-state architecture of ADCP is dominated by a network of non-covalent interactions that dictate its crystal packing.[3][4]

  • N-H···N Hydrogen Bonding: The most significant interaction is a strong N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule.[2] This interaction links the molecules into supramolecular chains extending along the b-axis.[3][4]

  • π-π Stacking: These hydrogen-bonded chains are further interconnected by offset π-π stacking interactions between the pyridine rings of adjacent chains.[3]

  • Halogen-π Interactions: The crystal packing is also consolidated by halogen-π interactions, where a chlorine atom of one molecule interacts with the π-system of a neighboring pyridine ring.[3][4]

  • Hirshfeld Surface Analysis: Quantification of the intermolecular interactions through Hirshfeld surface analysis reveals the significant contributions of Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) contacts to the overall crystal packing.[3][4]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N_amino N-H (Amino) B_N_pyridine N (Pyridine) A_N_amino->B_N_pyridine N-H···N Hydrogen Bond A_Py_Ring Pyridine Ring (π-system) C_Py_Ring Pyridine Ring (π-system) A_Py_Ring->C_Py_Ring π-π Stacking A_Cl Chlorine B_Py_Ring Pyridine Ring (π-system) A_Cl->B_Py_Ring Halogen-π Interaction

Caption: Key intermolecular interactions in dichlorinated aminopyridine crystals.

Predicted Crystal Structure of this compound: A Hypothesis

Based on the analysis of 4-amino-3,5-dichloropyridine, we can hypothesize the key structural features of this compound.

  • Dominant N-H···N Hydrogen Bonding: It is highly probable that the primary supramolecular synthon in the crystal structure of this compound will also be N-H···N hydrogen bonds, forming either chains or dimers. The 2-amino group and the pyridine nitrogen are well-positioned to engage in this type of interaction.

  • Influence of Chlorine Positions: The positioning of the chlorine atoms at the 5 and 6 positions will significantly influence the secondary intermolecular interactions. Unlike the 3,5-dichloro isomer, the chlorine atoms in the 5,6-isomer are adjacent. This could lead to different halogen bonding patterns, potentially involving Cl···Cl or Cl···N interactions, which are known to play a role in the crystal packing of halogenated heterocycles.[6]

  • Potential for Polymorphism: The interplay between the strong hydrogen bonding and the weaker, but directionally significant, halogen bonds could give rise to polymorphism. Computational crystal structure prediction methods could be a valuable tool to explore the potential polymorphs of this compound.[3]

Implications for Drug Development

A thorough understanding of the crystal structure of this compound and its analogs has profound implications for drug development:

  • Rational Co-crystal Design: Knowledge of the dominant intermolecular interactions allows for the rational design of co-crystals with improved pharmaceutical properties, such as solubility and stability. By selecting co-formers that can form robust hydrogen or halogen bonds with the target molecule, it is possible to engineer novel solid forms.

  • Polymorph Screening and Control: The prediction and identification of potential polymorphs are critical for ensuring the consistency and efficacy of an API. Understanding the energetic landscape of different crystal packings can guide experimental polymorph screens and help in the selection of the most stable form for development.

  • Structure-Activity Relationship (SAR) Studies: The solid-state conformation of a molecule can influence its biological activity. By understanding how substituent changes affect crystal packing, researchers can gain insights into the structure-activity relationships that govern a drug's efficacy.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis with its isomer, 4-amino-3,5-dichloropyridine, provides a strong foundation for understanding its solid-state properties. The interplay of N-H···N hydrogen bonding, π-π stacking, and halogen-related interactions is expected to govern its crystal packing. The provided synthetic and crystallization protocols offer a practical guide for researchers working with this important class of molecules. Ultimately, a deep understanding of the crystal engineering principles of dichlorinated aminopyridines is a critical tool for the successful design and development of next-generation pharmaceuticals.

References

A Technical Guide to the Reactivity and Functionalization of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5,6-Dichloropyridin-2-amine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its structural arrangement—a pyridine core bearing an electron-donating amino group and two electronically distinct chloro substituents—offers a versatile platform for targeted chemical modifications. The inherent asymmetry and differential reactivity of the C5-Cl and C6-Cl bonds provide a strategic advantage for sequential and site-selective functionalization. This guide furnishes an in-depth analysis of the molecule's electronic properties, explores the principal pathways for its derivatization, and provides validated, step-by-step protocols for key transformations. The content herein is synthesized from established chemical principles and authoritative literature to empower researchers in leveraging this scaffold for the synthesis of novel, high-value compounds.

Electronic Properties and Reactivity Analysis

The reactivity of this compound is governed by the interplay of electronic effects from the pyridine nitrogen, the amino group, and the two chlorine atoms.

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly reduces the electron density of the entire ring, particularly at the α-positions (C2 and C6) and the γ-position (C4), making them susceptible to nucleophilic attack and facilitating oxidative addition in metal-catalyzed reactions.[1]

  • Amino Group (C2): The amino group at the C2 position is a strong electron-donating group (+M effect) through resonance, which partially counteracts the electron-withdrawing nature of the ring nitrogen. This donation primarily increases electron density at the C3 and C5 positions.

  • Chloro Substituents (C5 & C6):

    • C6-Cl: This chlorine is at an α-position relative to the pyridine nitrogen. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitrogen, making the C6 position highly electrophilic. This site is the prime target for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]

    • C5-Cl: This chlorine is at a β-position. It is less activated than the C6-Cl, as it is not directly conjugated with the ring nitrogen's electron-withdrawing influence. This differential reactivity is the cornerstone of achieving regioselective monofunctionalization.

This electronic landscape dictates a clear hierarchy of reactivity, with the C6 position being the most labile site for substitution, enabling chemists to selectively functionalize the molecule.

Key Functionalization Strategies

The strategic functionalization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, targeting the highly activated C6-Cl bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[4][5] For dichloropyridines, achieving high yield and regioselectivity is contingent on the careful selection of the catalyst, ligand, and base.[4][6] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]

// Define Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="R¹-Pd(II)L₂-X", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_R2 [label="R¹-Pd(II)L₂-R²", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Define Edges Pd0 -> OxAdd [label=" R¹-X", color="#EA4335"]; OxAdd -> PdII; PdII -> Transmetal [label=" R²-B(OR)₂\n(Base)", color="#FBBC05"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [color="#4285F4"];

// Invisible nodes for layout {rank=same; OxAdd; Transmetal; RedElim;} }

Caption: Generalized catalytic cycle for Buchwald-Hartwig C-N bond formation.

Experimental Protocol 2: Regioselective Buchwald-Hartwig Amination at C6

This protocol is based on general procedures for the challenging amination of chloropyridines. [1][8]

  • Preparation: Inside a glovebox or under a strictly inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., RuPhos, 4-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vial and heat the mixture to 90-110 °C. The reaction progress should be monitored carefully by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the resulting crude product (N⁶-substituted-5-chloro-pyridine-2,6-diamine) by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. [9]The pyridine ring, particularly at the C6 position, is highly activated towards SNAr due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. [10]This pathway is effective for introducing strong nucleophiles like alkoxides, thiolates, and amines.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Addition-elimination mechanism of SNAr at the C6 position.

Experimental Protocol 3: SNAr with an Amine Nucleophile at C6

This protocol is adapted from procedures for SNAr reactions on related dichloropyrimidine systems. [10][11]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired amine (e.g., piperidine, 1.1-1.5 equiv.) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), to act as a scavenger for the HCl generated. [10]3. Reaction: Heat the mixture under reflux (temperature will depend on the solvent) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Alternatively, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Purification: Wash the organic layer, dry it over a drying agent, and concentrate it. Purify the crude product by recrystallization or column chromatography to yield the 6-amino-substituted product.

Diagram 4: General Experimental Workflow for Cross-Coupling ```dot graph TD { A[Start: Reagents in Flask] --> B{Inert Atmosphere}; B --> C[Add Solvent & Catalyst]; C --> D{Heat & Stir}; D --> E{Reaction Monitoring (TLC/GC-MS)}; E --> F[Cool to RT]; F --> G{Aqueous Work-up}; G --> H[Extract with Organic Solvent]; H --> I[Dry & Concentrate]; I --> J[Purification (Chromatography)]; J --> K[Final Product];

}

References

Biological activity of 5,6-Dichloropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5,6-Dichloropyridin-2-amine Derivatives

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in compounds demonstrating significant biological activity. These "privileged scaffolds" serve as versatile starting points for the development of novel therapeutics. The this compound core is one such scaffold. Its rigid, electron-deficient pyridine ring, decorated with reactive chlorine atoms and a nucleophilic amino group, provides an ideal template for constructing diverse molecular architectures. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives built upon this promising foundation, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways: Building the Molecular Arsenal

The therapeutic potential of any scaffold is unlocked through synthetic chemistry. The derivatization of the this compound core is typically achieved through modifications at the 2-amino group or by substitution of the chlorine atoms, although the latter is less common due to the deactivating effect of the amino group. A prevalent strategy involves the condensation of the 2-amino group with various aldehydes or ketones to form Schiff bases, which can serve as final products or as intermediates for further elaboration.

General Synthetic Protocol: Schiff Base Formation

A robust and straightforward method for creating a library of derivatives is the reaction of 2-amino-5,6-dichloropyridine with a variety of substituted aldehydes. This reaction is typically catalyzed by an acid and proceeds with good yields.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.

  • Aldehyde Addition: Add 1.0-1.2 equivalents of the desired aldehyde to the solution.

  • Catalyst Introduction: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for a period of 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve high purity.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and characterization of this compound derivatives.

G start Start: Reactant Preparation (this compound + Aldehyde) reaction Reaction Step (Solvent + Acid Catalyst, Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cooling & Precipitation) monitoring->workup Complete purification Purification (Filtration & Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end End: Pure Derivative characterization->end

Caption: Generalized workflow for Schiff base derivative synthesis.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer potential of pyridine-based derivatives. Specifically, this compound derivatives have emerged as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. Derivatives of this compound have been shown to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This action effectively blocks the signaling cascades that promote cancer cell proliferation and survival. Notable targets include cyclin-dependent kinases (CDKs) and BRAF kinase.[1][2]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle.[1] Their inhibition by small molecules can induce cell cycle arrest and apoptosis in cancer cells.[1]

  • BRAF Kinase: A key component of the MAPK/ERK signaling pathway, the BRAF V600E mutation is a known oncogenic driver in numerous cancers, including melanoma and colon cancer.[2] Novel dichlorobenzimidazole derivatives incorporating a similar chlorinated heterocyclic core have demonstrated potent dual inhibitory activity against both wild-type (WT) and V600E mutant BRAF.[2]

Visualization of the MAPK/BRAF Signaling Pathway

The diagram below illustrates a simplified view of the MAPK pathway and the point of intervention by BRAF inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 5,6-Dichloro-Derivative (BRAF Inhibitor) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by BRAF-targeting derivatives.

Summary of Anticancer Activity Data

The following table summarizes the activity of representative compounds from the broader class of chlorinated benzimidazoles and pyrimidines, which share key structural features with this compound derivatives.

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
Compound 10h BRAFWT1.72HT29 (Colon)[2]
Compound 10h BRAFV600E2.76HT29 (Colon)[2]
R547 CDK10.001HCT116 (Colorectal)[1]
R547 CDK20.003HCT116 (Colorectal)[1]
R547 CDK40.001HCT116 (Colorectal)[1]
Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antiviral and Antimicrobial Activities

Beyond cancer, the this compound scaffold has been explored for its potential in combating infectious diseases.

Antiviral Potential

While some simple 2-amino-4,6-dichloropyrimidine derivatives have shown limited direct antiviral activity, the broader class of halogenated benzimidazole ribonucleosides, which are structurally related, have demonstrated significant efficacy, particularly against human cytomegalovirus (HCMV).[3][4] For instance, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be a potent inhibitor of HCMV replication with an IC₅₀ of 2.9 µM, showing little to no cytotoxicity at concentrations up to 100 µM.[4] The mechanism often involves the inhibition of viral nucleic acid synthesis or other critical viral enzymes. The potential for these compounds to inhibit host cell kinases that are hijacked by viruses for their replication is also an attractive area of investigation.[3]

Antimicrobial Activity

Derivatives of the related 2-amino-4-chloropyridine have been synthesized and evaluated for their antimicrobial effects against a range of bacteria and fungi.[5] Studies have shown that certain Schiff base derivatives exhibit significant biological activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[5] The structure-activity relationship (SAR) in these studies indicates that the nature and position of substituents on the aromatic ring attached to the imine nitrogen play a crucial role in determining the antimicrobial potency.[5]

Experimental Protocol: Agar-Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Also, include a negative control (solvent only) and a positive control (a standard antibiotic or antifungal drug).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates higher antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents attached to the core scaffold. Synthesizing insights from various studies allows for the rational design of more potent and selective compounds.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halogen) on the aromatic ring of Schiff base derivatives often enhances antimicrobial activity.[5] Conversely, electron-donating groups (e.g., methoxy) can sometimes decrease activity.[5]

  • Steric Factors: The size and position of substituents can influence how the molecule fits into the binding pocket of a target enzyme. For kinase inhibitors, specific substitutions are required to form key hydrogen bonds with hinge region residues and to occupy adjacent hydrophobic pockets.[2]

  • Lipophilicity: Modulating the lipophilicity of the molecule is critical for its pharmacokinetic properties, such as cell membrane permeability and bioavailability.

SAR Logic Diagram

SAR Core This compound Core Activity Biological Activity (e.g., Anticancer, Antimicrobial) Core->Activity Potency Increased Potency Selectivity Improved Selectivity PK Favorable PK/ADME EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) EWG->Potency Often Correlates To HBD H-Bond Donors/Acceptors HBD->Selectivity Key For Lipo Lipophilic Groups Lipo->PK Modulates

Caption: Key factors influencing the biological activity of derivatives.

Future Perspectives and Conclusion

The this compound scaffold and its close relatives represent a highly valuable platform in modern drug discovery. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong potential in oncology as kinase inhibitors.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives to explore a wider chemical space and improve potency and selectivity against specific targets.

  • Multi-Targeting Agents: Designing compounds that can simultaneously inhibit multiple key pathways in a disease, potentially overcoming drug resistance.

  • In-depth Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular mechanisms of action for the most promising compounds.

  • Preclinical Development: Advancing lead candidates through in vivo efficacy and safety studies to assess their true therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5,6-Dichloropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine moiety is a well-established and privileged scaffold, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. 5,6-Dichloropyridin-2-amine is a unique building block within this class, featuring a nucleophilic amino group and two chlorine atoms that offer distinct opportunities for chemical modification.

While specific applications and detailed protocols for this compound are not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile intermediate in the synthesis of a diverse array of bioactive molecules. The presence of two chlorine atoms allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the predicted reactivity of this compound and offers detailed, field-proven protocols for its application in key medicinal chemistry transformations. These protocols are based on established methodologies for related dichloropyridine and aminopyridine isomers and are intended to serve as a robust starting point for researchers and drug development professionals.

Physicochemical Properties and Synthesis

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. While experimental data is limited, predicted properties provide a useful guide for reaction and purification setup.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.01 g/mol
pKa~3.5 (for the pyridinium ion)
LogP~1.8
Melting PointExpected to be a solid at room temperature
SolubilityLikely soluble in organic solvents like DMF, DMSO, and chlorinated solvents
Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of a suitable aminopyridine precursor. A potential starting material is 2-aminopyridine. The direct chlorination of 2-aminopyridine can be challenging due to the formation of multiple isomers. However, a controlled chlorination can be envisioned.

2-Aminopyridine 2-Aminopyridine 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine 2-Aminopyridine->5-Chloro-2-aminopyridine Chlorinating Agent (e.g., NCS) This compound This compound 5-Chloro-2-aminopyridine->this compound Chlorinating Agent (e.g., NCS) cluster_0 Key Transformations of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald C-N bond formation SNAr Nucleophilic Aromatic Substitution (Nu-H, Base) Start->SNAr C-Nu bond formation Amide Amide Formation (Acyl chloride or Carboxylic acid + Coupling agent) Start->Amide N-Acylation Product_Suzuki Product_Suzuki Suzuki->Product_Suzuki 6-Aryl-5-chloro-2-aminopyridine Product_Buchwald Product_Buchwald Buchwald->Product_Buchwald 6-Amino-5-chloro-2-aminopyridine derivative Product_SNAr Product_SNAr SNAr->Product_SNAr 6-Substituted-5-chloro-2-aminopyridine Product_Amide Product_Amide Amide->Product_Amide N-(5,6-Dichloropyridin-2-yl)amide cluster_1 Potential Synthesis of a Kinase Inhibitor Scaffold Start This compound Suzuki Suzuki Coupling (Arylboronic acid) Start->Suzuki Intermediate 6-Aryl-5-chloro-2-aminopyridine Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (Amine) Intermediate->Buchwald Final Potential Kinase Inhibitor Buchwald->Final

References

Application Note: 5,6-Dichloropyridin-2-amine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Dichloropyridin-2-amine is a cornerstone heterocyclic building block in contemporary medicinal chemistry. Its distinct electronic profile and multiple reactive centers—the amino group and two chlorine atoms at positions 5 and 6—offer a platform for programmed, regioselective functionalization, establishing it as an invaluable scaffold for assembling complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of pharmaceuticals. We will delve into its application in creating targeted therapies, such as kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine motif is a privileged structure in drug discovery, integral to a multitude of FDA-approved therapeutics. Its capacity to function as a bidentate ligand, a hydrogen bond donor-acceptor, and a bioisostere for other aromatic systems is central to its utility. The incorporation of chlorine atoms at the 5 and 6 positions of the pyridine ring profoundly influences the scaffold's reactivity and properties:

  • Electronic Modulation: The electron-withdrawing character of the chlorine atoms lowers the pKa of both the ring nitrogen and the exocyclic amine, which can fine-tune binding affinities and enhance metabolic stability.

  • Steric Guidance: The chlorine atoms introduce steric hindrance that can be leveraged to enforce specific molecular conformations, thereby improving target selectivity.

  • Synthetic Versatility: The chlorine atoms at C5 and C6 act as versatile handles for cross-coupling reactions, enabling the introduction of a wide array of substituents to thoroughly probe the surrounding chemical space.[1]

This combination of attributes makes this compound a premier starting material for the construction of compound libraries for high-throughput screening and subsequent lead optimization.

Application in the Synthesis of Kinase Inhibitors

A key application of this compound is in the development of kinase inhibitors.[2] The 2-aminopyridine core frequently serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the kinase hinge region's backbone.[3] The substituents at the C5 and C6 positions can then be elaborated to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

A notable application is in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in various cancers.[3] The general synthetic approach relies on the sequential and regioselective modification of the dichloropyridine core.

Synthetic Workflow for Kinase Inhibitor Development

G A This compound (Starting Material) B Step 1: N-Arylation (Buchwald-Hartwig Amination) A->B Aryl Halide, Pd Catalyst, Ligand, Base C Intermediate 1 (N-Aryl-5,6-dichloropyridin-2-amine) B->C D Step 2: C5-Arylation (Suzuki Coupling) C->D Arylboronic Acid, Pd Catalyst, Base E Intermediate 2 (6-Chloro-N,5-diarylpyridin-2-amine) D->E F Step 3: C6-Functionalization (e.g., Nucleophilic Substitution) E->F Nucleophile (e.g., Amine) G Final Kinase Inhibitor (Target Molecule) F->G

Caption: Sequential functionalization of this compound.

Key Experimental Protocols

The following protocols are intended as a general guide and may necessitate optimization depending on the specific substrates and desired reaction scale.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound

This protocol outlines the palladium-catalyzed amination of an aryl halide with this compound, a reaction that selectively modifies the exocyclic amino group.[4]

Scientific Rationale: The selection of a bulky, electron-rich phosphine ligand, such as Xantphos, is crucial for facilitating the reductive elimination step, which is often rate-limiting in the amination of electron-deficient amines.[5][6] Sodium tert-butoxide serves as a strong, non-nucleophilic base ideal for this transformation. Toluene is a frequently used solvent due to its high boiling point, which accommodates the elevated temperatures required for the reaction.[5]

Materials:

Reagent/MaterialSupplier (Example)CAS No.
This compoundSigma-Aldrich24019-23-6
Aryl HalideCombi-BlocksSubstrate-dependent
Pd₂(dba)₃Strem Chemicals51364-51-3
XantphosSigma-Aldrich161265-03-8
Cesium Carbonate (Cs₂CO₃)Acros Organics534-17-8
Toluene, AnhydrousEMD Millipore108-88-3
Schlenk Flask & Magnetic StirrerVWRN/A
Nitrogen/Argon Inert Gas SupplyAirgasN/A

Procedure:

  • Inert Atmosphere Setup: In a flame-dried 100 mL Schlenk flask, combine this compound (1.0 eq), the aryl halide (1.5 eq), Xantphos (10 mol %), and Cesium Carbonate (1.5 eq).[5]

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol %) to the flask.[5]

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Introduce anhydrous toluene to achieve a 0.1 M concentration relative to the limiting reagent.[5]

  • Reaction Conditions: Immerse the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress using TLC or LC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and pass it through a Celite pad to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the N-aryl-5,6-dichloropyridin-2-amine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol details the selective arylation at the C5 position of an N-substituted this compound derivative. In Suzuki couplings, the C5 position is generally more reactive toward oxidative addition than the C6 position.[1][7]

Scientific Rationale: The N-arylation from the preceding step can sterically hinder the C6 position, promoting preferential coupling at C5. A catalyst system like Pd(dppf)Cl₂ is well-suited for cross-coupling reactions with heteroaromatic chlorides. A mild base such as sodium carbonate is typically sufficient to facilitate the transmetalation step.[8]

Materials:

Reagent/MaterialSupplier (Example)CAS No.
N-Aryl-5,6-dichloropyridin-2-amine(From Protocol 1)N/A
Arylboronic AcidBoron MolecularSubstrate-dependent
Pd(dppf)Cl₂Strem Chemicals72287-26-4
Sodium Carbonate (Na₂CO₃)Fisher Scientific497-19-8
1,4-Dioxane/Water (4:1 mixture)EMD MilliporeVarious

Procedure:

  • Reaction Assembly: In a microwave vial or Schlenk flask, add N-aryl-5,6-dichloropyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).[8]

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture.[8]

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-90 °C (using either conventional heating or microwave irradiation) for 12-16 hours. Monitor by LC-MS.[8]

  • Work-up: After cooling, dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[8]

  • Purification: Purify the resulting residue by flash column chromatography (e.g., hexane/ethyl acetate) to isolate the 6-chloro-N,5-diarylpyridin-2-amine product.

Physicochemical and Safety Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 133-137 °C
Solubility Soluble in methanol, DMSO, DMF
Hazard Statements (GHS) H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Statements (GHS) P261, P280, P305+P351+P338 (Avoid breathing dust, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[9][10]

Safety Precautions: this compound should always be handled in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[11] Avoid the inhalation of dust and prevent contact with skin and eyes.[12]

Conclusion

This compound is a robust and highly adaptable building block that facilitates the efficient synthesis of complex, biologically active molecules. Its predictable reactivity profile allows for a strategic, regioselective approach to synthesis, rendering it an indispensable tool in the drug discovery and development process. The protocols and insights presented in this guide offer a solid foundation for chemists to harness the full synthetic potential of this important heterocyclic scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5,6-Dichloropyridin-2-amine

This compound is a highly functionalized heterocyclic scaffold. The presence of two distinct chlorine atoms, an amino group, and the pyridine nitrogen atom offers multiple avenues for synthetic diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chlorinated positions.[1][2]

The primary challenge and opportunity in the functionalization of this substrate lies in achieving regioselectivity. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the ring nitrogen, render the C6-chloro position generally more susceptible to oxidative addition by palladium than the C5-chloro position. However, this inherent reactivity can be modulated by the careful selection of ligands, bases, and reaction conditions.[3]

Mechanistic Fundamentals of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions. All three major palladium-catalyzed cross-coupling reactions share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]

Diagram: Generalized Catalytic Cycle for Cross-Coupling Reactions

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)(L_n)-X Transmetalation Transmetalation/ Amine Coordination Ar-Pd(II)(L_n)-X->Transmetalation R-M or R2NH Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)(L_n)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)(L_n)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Causality Behind Experimental Choices:
  • Catalyst System: The less reactive nature of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems.[1] Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[7][8] These ligands promote the oxidative addition step and facilitate the reductive elimination of the product.

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed. Water is crucial for the efficacy of the inorganic base.

Protocol 1: Regioselective Mono-Arylation of this compound

This protocol is designed for the selective arylation at the more reactive C6 position.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmol, 1.0 equiv
Arylboronic acid1.2 mmol, 1.2 equiv
XPhos Pd G30.02 mmol, 2 mol%Air- and moisture-stable precatalyst.[7]
K₃PO₄2.0 mmol, 2.0 equiv
1,4-Dioxane8 mLAnhydrous
Water2 mLDegassed
Temperature100 °C
Time12-24 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-5-chloro-pyridin-2-amine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is particularly valuable for introducing primary and secondary amines onto the this compound scaffold.

Causality Behind Experimental Choices:
  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands such as XPhos are highly effective as they facilitate both the oxidative addition of the C-Cl bond and the reductive elimination of the C-N bond.[2][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions.

Protocol 2: Mono-Amination of this compound
Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmol, 1.0 equiv
Amine (e.g., Morpholine)1.2 mmol, 1.2 equiv
XPhos Pd G30.02 mmol, 2 mol%
Sodium tert-butoxide1.4 mmol, 1.4 equiv
Toluene10 mLAnhydrous, deoxygenated
Temperature100-110 °C
Time12-24 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with XPhos Pd G3 and sodium tert-butoxide.

  • Add anhydrous, deoxygenated toluene, followed by this compound and the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification Combine_Reagents Combine this compound, Amine, XPhos Pd G3, NaOtBu Add_Solvent Add Anhydrous Toluene Combine_Reagents->Add_Solvent Heat Heat to 100-110 °C with Stirring Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with aq. NH4Cl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl halide.[5] This reaction is particularly useful for synthesizing conjugated systems.

Causality Behind Experimental Choices:
  • Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Protocol 3: Sonogashira Coupling of this compound
Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmol, 1.0 equiv
Terminal Alkyne1.2 mmol, 1.2 equiv
Pd(PPh₃)₂Cl₂0.02 mmol, 2 mol%
Copper(I) Iodide (CuI)0.04 mmol, 4 mol%
Triethylamine (Et₃N)2.0 mmol, 2.0 equiv
DMF10 mLAnhydrous
Temperature60-80 °C
Time6-12 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Summary of Reaction Conditions

ReactionCatalyst SystemBaseSolventTemperature
Suzuki-Miyaura XPhos Pd G3K₃PO₄1,4-Dioxane/H₂O100 °C
Buchwald-Hartwig XPhos Pd G3NaOtBuToluene100-110 °C
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-80 °C

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible platform for the synthesis of a diverse range of substituted aminopyridines. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and, where applicable, control the regioselectivity of these transformations. The protocols provided herein serve as a robust starting point for the exploration of this valuable chemical space in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 5,6-Dichloropyridin-2-amine

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine core is a privileged scaffold in numerous biologically active compounds, and the presence of two chlorine atoms and an amino group offers multiple reaction sites for structural elaboration. Nucleophilic aromatic substitution (SNAAr) reactions are a cornerstone of modern organic synthesis for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides a detailed exploration of the SNAAr reactions of this compound, offering insights into its reactivity, regioselectivity, and practical, field-proven protocols for its derivatization.

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient and susceptible to nucleophilic attack. The two chlorine atoms serve as excellent leaving groups in SNAAr reactions. The 2-amino group, being an electron-donating group, can influence the regioselectivity of these substitutions. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of reactions involving this substrate.

Regioselectivity in Nucleophilic Aromatic Substitution

The key question in the functionalization of this compound is the regioselectivity of nucleophilic attack: will the substitution occur at the C5 or C6 position? The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions to nucleophilic attack. In this molecule, the C6 position is ortho to the ring nitrogen, and the C5 position is meta. Therefore, the C6 position is electronically more activated towards nucleophilic attack.

However, the 2-amino group is an electron-donating group, which can deactivate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In this case, the amino group is at C2, making the C6 position para to it. This electron-donating effect can counteract the activating effect of the ring nitrogen at the C6 position to some extent.

Furthermore, steric hindrance can play a significant role. The C6 position is flanked by the C5-chloro and the ring nitrogen, while the C5 position is between two chloro substituents. The specific nucleophile and reaction conditions will ultimately determine the regiochemical outcome. For many related dichloropyridines, substitution at the position ortho to the ring nitrogen is favored.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions that can be performed on this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amination with a Primary Amine (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for the reaction of aryl chlorides with amines, which are often challenging under traditional SNAAr conditions.

Reaction Scheme:

Materials:

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich, Combi-Blocks
Primary Amine (e.g., Aniline)NucleophileAcros Organics
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium PrecatalystStrem Chemicals
XantphosLigandSigma-Aldrich
Sodium tert-butoxide (NaOtBu)BaseAlfa Aesar
Toluene (anhydrous)SolventFisher Chemical
Argon or NitrogenInert GasAirgas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Add sodium tert-butoxide (1.2 equiv.) to the flask.

  • Add anhydrous toluene to the flask, followed by the primary amine (1.1 equiv.).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile.[2]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent its deactivation.[2]

Protocol 2: Alkoxylation with an Alkoxide

This protocol describes a traditional SNAAr reaction with a strong nucleophile like an alkoxide.

Reaction Scheme:

[this compound] + RSNa --(Solvent, Heat)--> [6-Chloro-5-(R-thio)pyridin-2-amine]

Caption: Generalized workflow for nucleophilic aromatic substitution.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)Ln oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition (Ar-Cl) amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Comprehensive Characterization of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5,6-Dichloropyridin-2-amine, a key heterocyclic building block in pharmaceutical and agrochemical research. Addressing the critical need for robust quality control, these application notes detail optimized protocols for chromatographic separation, structural elucidation, and physicochemical analysis. The methodologies herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this important chemical intermediate. Each protocol is presented with an emphasis on the scientific rationale behind the chosen techniques and parameters, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated pyridine derivative whose structural motif is of significant interest in the synthesis of biologically active molecules. The precise arrangement of the chloro- and amino-substituents on the pyridine ring dictates its reactivity and, ultimately, the efficacy and safety of the resulting downstream products. Consequently, unambiguous identification and stringent purity assessment are paramount. Impurities, including isomeric dichloropyridines or under- and over-chlorinated species, can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components in active pharmaceutical ingredients (APIs).[1]

This guide presents a multi-faceted analytical approach, employing orthogonal techniques to build a complete and reliable profile of this compound. The following sections provide detailed protocols and expert insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatographic techniques are the cornerstone of purity determination, offering high-resolution separation of the main component from related substances. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is typically the most effective approach for separating polar analytes like aminopyridines.

Causality of Method Design: The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the aromatic pyridine ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier (acetonitrile) concentration being a key parameter for optimizing retention time. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial. It protonates the basic nitrogen of the pyridine ring and the amino group, ensuring sharp, symmetrical peak shapes by minimizing tailing interactions with residual silanols on the silica support.[2] UV detection is well-suited for this molecule due to the presence of the chromophoric pyridine ring.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%) or Phosphoric Acid

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical starting point for an isocratic method is 60:40 (v/v) Acetonitrile:Water.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[3]

    • Injection Volume: 10 µL

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Table 1: HPLC Method Parameters

ParameterCondition
ColumnC18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 230 nm
Injection Volume10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Causality of Method Design: For GC analysis of amines, derivatization is sometimes necessary to improve peak shape and thermal stability. However, for a relatively simple molecule like this compound, direct injection is often feasible. The choice of a non-polar or medium-polarity capillary column, such as a DB-5ms, is suitable for separating aromatic compounds based on their boiling points. Electron Ionization (EI) is a standard ionization technique that produces a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for unambiguous identification.

Experimental Protocol: GC-MS

Objective: To identify this compound and detect any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

Reagents:

  • Suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 amu.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and a characteristic fragmentation pattern.

Table 2: GC-MS Method Parameters

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, 1.0 mL/min
Inlet Temperature250 °C
Oven Program80°C (2 min), then 10°C/min to 200°C (5 min)
IonizationElectron Ionization (EI), 70 eV
Mass Range50-300 amu

Structural Elucidation: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Causality of Spectral Interpretation: The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the amino group. Similarly, the ¹³C NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with their chemical shifts being highly dependent on the attached substituents.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample may be required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm). Assign the signals based on their chemical shifts, multiplicities, and integration values.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~7.5 - 8.0DoubletH-3
¹H~6.5 - 7.0DoubletH-4
¹H~5.0 - 6.0Broad Singlet-NH₂
¹³C~155 - 160SingletC-2 (bearing NH₂)
¹³C~140 - 145SingletC-6 (bearing Cl)
¹³C~135 - 140SingletC-4
¹³C~115 - 120SingletC-5 (bearing Cl)
¹³C~110 - 115SingletC-3

Note: Predicted values are based on data for similar compounds and may vary depending on the solvent and experimental conditions.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Spectral Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations. The positions of these bands provide confirmatory evidence for the presence of these functional groups.

Experimental Protocol: FTIR-ATR

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 4: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration Mode
3400 - 3300N-H Asymmetric Stretch
3300 - 3200N-H Symmetric Stretch
1640 - 1600N-H Bending
1600 - 1450C=C / C=N Ring Stretching
850 - 750C-Cl Stretching

Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure and solid-state effects.[5]

Physicochemical Properties: Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and decomposition profile of a compound.

Causality of Thermal Events: DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, an endothermic peak in the DSC thermogram will indicate its melting point. TGA measures the change in mass of a sample as a function of temperature. The TGA curve will show the onset of decomposition and the mass loss associated with thermal degradation. For chlorinated compounds, thermal decomposition can be a complex process.[6]

Experimental Protocol: TGA/DSC

Objective: To determine the melting point and thermal decomposition profile of this compound.

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA/DSC Conditions:

    • Temperature Range: 30 °C to 600 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min

  • Data Analysis: Determine the melting point from the peak of the endothermic event in the DSC curve. Determine the onset of decomposition from the TGA curve as the temperature at which significant mass loss begins.

Integrated Analytical Workflow

For a comprehensive characterization of this compound, an integrated workflow is recommended. This ensures that the identity, purity, and stability of the compound are thoroughly assessed using orthogonal techniques.

analytical_workflow cluster_initial Initial Characterization cluster_structure Structural Confirmation cluster_physical Physicochemical Properties cluster_final Final Assessment start Sample of This compound hplc HPLC-UV (Purity Assay) start->hplc Identity & Purity gcms GC-MS (Volatiles & ID) start->gcms Identity & Impurities nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Structural ID ftir FTIR Spectroscopy (Functional Groups) start->ftir Functional Groups thermal TGA / DSC (Thermal Stability) start->thermal Stability report Certificate of Analysis hplc->report gcms->report nmr->report ftir->report thermal->report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, along with thermal analysis, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this critical chemical intermediate. Adherence to these protocols will ensure high-quality material for subsequent synthetic applications, ultimately contributing to the reliability and safety of the final products.

References

Purification methods for 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Dichlorinated 2-Aminopyridines Focus Compound: 3,5-Dichloropyridin-2-amine (CAS 4214-74-8)

Introduction

3,5-Dichloropyridin-2-amine is a critical halogenated heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this building block is paramount, as the presence of isomeric or process-related impurities can significantly impact the yield, safety, and efficacy of the final active ingredient. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of 3,5-Dichloropyridin-2-amine, designed for researchers, process chemists, and drug development professionals.

A Note on Nomenclature: The principles discussed herein are broadly applicable to other dichloropyridinamine isomers. However, all protocols and physicochemical data are specific to 3,5-Dichloropyridin-2-amine , a common and well-documented isomer. Researchers working with other isomers, such as 4,6-dichloro or 5,6-dichloro-2-aminopyridine, should adjust parameters based on the specific properties of their compound.

Section 1: Physicochemical Properties & Strategic Implications

Understanding the fundamental properties of 3,5-Dichloropyridin-2-amine is the cornerstone of designing an effective purification strategy. These characteristics dictate the compound's behavior in different solvent systems and pH environments.

PropertyValueImplication for Purification
Molecular Formula C₅H₄Cl₂N₂-
Molecular Weight 163.00 g/mol Influences diffusion rates and chromatographic behavior.[1]
Appearance Off-white to pink or beige crystalline powder.[1]Color may indicate the presence of impurities; successful purification should yield a lighter-colored solid.
Melting Point 81-83 °C (lit.)[1]A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting point suggests impurities.
pKa (Predicted) 2.43 ± 0.10[1]The low basicity (due to electron-withdrawing chloro groups) is critical for designing acid-base extraction protocols. The amine can be protonated, but requires a sufficiently acidic environment.
Solubility Insoluble in water; Soluble in solvents like ethanol, DMF, and methanol.[1]Dictates the choice of solvents for recrystallization and mobile phases for chromatography.

Safety Considerations: 3,5-Dichloropyridin-2-amine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Common Impurity Profile

Effective purification requires an understanding of what needs to be removed. In a typical synthesis involving the chlorination of 2-amino-5-chloropyridine, the crude product may contain several process-related impurities:[1]

  • Unreacted Starting Material: 2-Amino-5-chloropyridine (CAS 1072-98-6).

  • Isomeric Byproducts: Other dichlorinated or monochlorinated aminopyridine isomers formed during the reaction.

  • Over-chlorinated Products: Trichlorinated aminopyridines.

  • Reagents: Residual chlorinating agents like N-chlorosuccinimide (NCS).[1]

  • Solvent Residues: Residual synthesis solvents such as DMF or methanol.[1]

Section 3: Purification Methodologies

Three primary techniques are effective for purifying 3,5-Dichloropyridin-2-amine, each with distinct advantages depending on the scale of operation and the nature of the impurities.

Method A: Recrystallization

Principle: This technique leverages the difference in solubility between the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. The goal is to select a solvent that dissolves the crude product at an elevated temperature but allows for the formation of high-purity crystals upon cooling, while impurities either remain in the mother liquor or are removed via hot filtration.

Workflow for Recrystallization

Caption: Recrystallization workflow for 3,5-Dichloropyridin-2-amine.

Detailed Protocol:

  • Solvent Selection: Based on synthesis literature, ethanol is an effective solvent for recrystallization.[1] A co-solvent system like ethyl acetate/n-hexane can also be explored.

  • Dissolution: Place the crude 3,5-Dichloropyridin-2-amine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Assess purity via melting point analysis and an appropriate analytical technique (see Section 4).

Method B: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent). Due to its moderate polarity, 3,5-Dichloropyridin-2-amine will adhere to the polar silica gel but can be eluted with a solvent system of appropriate polarity, leaving more polar impurities on the column and washing away less polar ones.

Workflow for Column Chromatography

Caption: General workflow for purification by flash column chromatography.

Detailed Protocol:

  • Stationary and Mobile Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a suitable stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Less polar impurities will elute first. Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the 3,5-Dichloropyridin-2-amine.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Purity Check: Assess the purity of the isolated solid.

Expert Insight: Amines can sometimes "tail" on silica gel due to interaction with acidic silanol groups. If peak tailing is observed, consider using amino-functionalized silica gel or adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[3]

Method C: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates basic compounds from neutral or acidic impurities. The basic nitrogen on the pyridine ring can be protonated by an acid, rendering the molecule water-soluble as a salt. Neutral impurities remain in the organic phase. After separation, the aqueous phase is basified to deprotonate the amine, causing it to precipitate or become extractable back into an organic solvent.

Workflow for Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic 3,5-Dichloropyridin-2-amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Isolate Aqueous Layer: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH solution) with stirring until the pH is basic (pH > 8). The deprotonated amine will precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with fresh dichloromethane (3x). The purified amine will move back into the organic layer.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Section 4: Purity Assessment and Validation

Confirming the purity of the final product is a critical, non-negotiable step. A combination of methods should be used to ensure the removal of impurities.

  • Melting Point: The purified product should exhibit a sharp melting point at 81-83 °C.[1]

  • Chromatographic Methods (HPLC/GC): These are the preferred methods for quantitative purity assessment.[4] They can separate the target compound from even trace-level impurities.

  • Spectroscopic Methods (NMR): ¹H NMR spectroscopy can confirm the structure of the product and identify any proton-bearing impurities.

Example HPLC Purity Method

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common mobile phase for aminopyridines; the acid improves peak shape.[5]
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 230 nm or 250 nmWavelength where the pyridine chromophore absorbs.[6]
Purity Calculation Area percent method, where purity = (Peak Area of Product / Total Peak Area) x 100A standard method for purity assessment when response factors are similar.[4]

For regulatory filings, analytical methods must be validated according to guidelines such as ICH Q2(R2) to demonstrate specificity, linearity, accuracy, precision, and robustness.[7]

Section 5: Summary and Method Selection

The choice of purification method depends on the initial purity, the quantity of material, and the required final purity.

MethodScalePurityProsCons
Recrystallization mg to multi-kgGood to ExcellentSimple, inexpensive, scalable, effective for removing major impurities.Can have lower yields; may not remove impurities with similar solubility.
Column Chromatography mg to kgExcellentHigh resolution, can separate closely related isomers and trace impurities.Labor-intensive, requires significant solvent volumes, can be difficult to scale.
Acid-Base Extraction mg to multi-kgGoodExcellent for removing neutral or acidic impurities, scalable.May not remove basic impurities; involves multiple liquid-handling steps.

Decision-Making Flowchart for Purification Strategy

References

Application Notes and Protocols for the Scale-Up Synthesis of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5,6-Dichloropyridin-2-amine

Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules. The specific substitution pattern of this compound, featuring vicinal chlorine atoms and an amino group, offers a unique scaffold for the development of novel therapeutic agents and agrochemicals. The amino group provides a handle for further functionalization, while the chlorine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.

Proposed Synthetic Strategy

The most plausible and scalable route to this compound is the direct electrophilic chlorination of a suitable precursor. Based on analogous syntheses of other dichlorinated aminopyridines, the chlorination of 2-amino-6-chloropyridine with N-chlorosuccinimide (NCS) presents a promising approach.[1] The amino group in the starting material activates the pyridine ring towards electrophilic substitution, directing the incoming chlorine atom to the 5-position.

Synthesis of the Starting Material: 2-Amino-6-chloropyridine

The starting material, 2-amino-6-chloropyridine, can be synthesized from the readily available 2,6-dichloropyridine. This is achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group.[2] It is noteworthy that the reaction typically stops at the mono-amination stage due to the deactivating effect of the introduced electron-donating amino group on the second substitution.[2]

Detailed Experimental Protocol: A Proposed Method

This protocol is adapted from the synthesis of the analogous 2-amino-3,5-dichloropyridine and should be optimized for the specific target molecule.[1]

Reaction: Chlorination of 2-amino-6-chloropyridine

G 2-amino-6-chloropyridine reagents + N-Chlorosuccinimide (NCS) + Acetonitrile (solvent) 2-amino-6-chloropyridine->reagents NCS This compound product This compound reagents->product Heat product->this compound

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-amino-6-chloropyridine128.56100 g0.7781
N-Chlorosuccinimide (NCS)133.53114.6 g0.8581.1
Acetonitrile41.051 L--
Dichloromethane84.93As needed--
n-Hexane86.18As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-6-chloropyridine (100 g, 0.778 mol) and acetonitrile (1 L).

  • Reagent Addition: Stir the mixture at room temperature until the starting material is fully dissolved. To this solution, add N-chlorosuccinimide (114.6 g, 0.858 mol) portion-wise over 30 minutes. An exotherm may be observed, and the temperature should be maintained below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (500 mL) and wash with a saturated sodium bicarbonate solution (2 x 250 mL) to remove succinimide, followed by a brine wash (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of dichloromethane and n-hexane.

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add n-hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.

Safety and Hazard Management

A thorough risk assessment should be conducted before commencing any chemical synthesis.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Chlorinated Pyridines: Chlorinated pyridines are generally toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. For comparison, the ¹H NMR spectrum of the analogous 2-amino-3,5-dichloropyridine shows signals around 7.94 ppm and 7.50 ppm in CDCl₃.[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₅H₄Cl₂N₂: 162.00 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy should show characteristic peaks for the N-H stretches of the amino group and the C-Cl bonds.

  • Melting Point: A sharp melting point range is indicative of high purity.

Workflow and Logic Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material (2-amino-6-chloropyridine) D Dissolve Starting Material A->D B Chlorinating Agent (N-Chlorosuccinimide) E Portion-wise Addition of NCS B->E C Solvent (Acetonitrile) C->D D->E F Heat and Monitor Reaction E->F G Solvent Removal F->G H Extraction and Washing G->H I Drying and Concentration H->I J Recrystallization I->J O Final Product: This compound J->O K NMR Spectroscopy L Mass Spectrometry M IR Spectroscopy N Melting Point O->K O->L O->M O->N

Figure 2: Overall workflow for the synthesis and analysis of this compound.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of this compound. By leveraging established chemical principles and analogous reaction protocols, researchers can confidently approach the synthesis of this valuable building block. As with any chemical process, careful optimization and adherence to safety protocols are paramount for a successful and safe outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dichloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this important chemical intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the direct chlorination of 2-aminopyridine. However, achieving high yields and purity can be challenging due to the potential for over-chlorination and the formation of isomeric byproducts. This guide provides a comprehensive overview of the key parameters influencing the reaction, detailed experimental protocols, and solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the direct electrophilic chlorination of 2-aminopyridine.[1] This approach is favored due to the availability and relatively low cost of the starting material.

Q2: What are the major challenges in the synthesis of this compound?

The primary challenges are controlling the regioselectivity of the chlorination and preventing over-chlorination. The main byproduct is often the undesired 2-amino-3,5-dichloropyridine.[1] Achieving a high yield of the desired 5,6-dichloro isomer while minimizing the formation of other chlorinated species is the key to a successful synthesis.

Q3: Why is a strongly acidic medium recommended for this reaction?

A strongly acidic medium, typically with a Hammett acidity function (H₀) of less than -3.5, is crucial for selective monochlorination.[1] In a highly acidic environment, the 2-aminopyridine reactant is protonated. This protonation deactivates the pyridine ring towards electrophilic attack but to a lesser extent at the 5-position, thus favoring the formation of the 5-chloro-2-aminopyridine intermediate. The rate of chlorination of the protonated 2-amino-5-chloropyridine to the dichloro-product is significantly slower than the initial chlorination, which minimizes the formation of the 2-amino-3,5-dichloropyridine byproduct.[1]

Q4: What are the common chlorinating agents used for this synthesis?

Several chlorinating agents can be employed, including:

  • Chlorine gas (Cl₂): A common and effective reagent, often used in conjunction with a strong acid like sulfuric acid or hydrochloric acid.[1]

  • Sodium hypochlorite (NaClO) and Hydrochloric acid (HCl): This combination generates active chlorine in situ and is considered a safer alternative to handling chlorine gas.[2][3]

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that can be used for chlorination, often in an organic solvent.[4]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material (2-aminopyridine or 2-amino-5-chloropyridine) and the formation of the desired product and any byproducts.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Low Yield

Problem: The final yield of this compound is lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Chlorinating Agent: Ensure at least one to two equivalents of the chlorinating agent per equivalent of the starting aminopyridine are used.[1]

    • Inadequate Reaction Time or Temperature: Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or temperature, though be cautious as this may also promote byproduct formation. For the NaClO/HCl method, a reaction at 10°C for 2 hours followed by 4 hours at 25°C has been reported.[2][3]

  • Over-chlorination:

    • Weakly Acidic Medium: The acidity of the reaction medium is critical. Ensure a Hammett acidity function below -3.5 to suppress the formation of 2-amino-3,5-dichloropyridine.[1] Concentrated sulfuric acid (e.g., >70%) is a preferred medium.[1]

    • Excess Chlorinating Agent: While a slight excess is needed, a large excess of the chlorinating agent can lead to over-chlorination. Slow and controlled addition of the chlorinating agent is recommended to prevent its accumulation in the reaction mixture.[1]

  • Sub-optimal Work-up and Purification:

    • Product Loss During Isolation: The product is typically precipitated by basifying the reaction mixture. Ensure the pH is sufficiently high (e.g., >8) for complete precipitation.[2][3]

    • Inefficient Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.

    • Losses During Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery. Ethanol is a commonly used solvent for the recrystallization of the final product.[5]

Poor Purity/Presence of Byproducts

Problem: The isolated product is contaminated with significant amounts of byproducts, primarily 2-amino-3,5-dichloropyridine.

Possible Causes & Solutions:

  • Incorrect Reaction Conditions:

    • Insufficient Acidity: As mentioned, a strongly acidic medium is paramount for regioselectivity. In weakly acidic conditions, the rates of mono- and di-chlorination are comparable, leading to a mixture of products.[1]

    • High Reaction Temperature: Elevated temperatures can sometimes lead to decreased selectivity. Maintain the recommended temperature profile for the chosen method.

  • Ineffective Purification:

    • Recrystallization Solvent: The choice of solvent for recrystallization is crucial for separating the desired product from impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions for selective crystallization of this compound.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification, although this may be less practical for large-scale synthesis.

Reaction Stalls or Fails to Initiate

Problem: The reaction does not proceed, or the conversion of the starting material is very low.

Possible Causes & Solutions:

  • Inactive Chlorinating Agent:

    • Degradation of Reagent: Ensure the chlorinating agent is of good quality and has been stored properly. For instance, NCS can degrade over time.

    • Improper Generation of Active Species: When using NaClO/HCl, the slow addition of HCl to the NaClO solution is necessary to generate the active chlorine species gradually.[2][3]

  • Incorrect Reagent Stoichiometry: Double-check the molar ratios of all reactants.

  • Presence of Inhibitors: Ensure all glassware is clean and dry, and that the solvents and reagents are free from contaminants that could quench the reaction.

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas in Sulfuric Acid

This method is based on a well-established procedure that utilizes a strongly acidic medium to achieve high selectivity.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (e.g., 72.4% by weight)

  • Chlorine Gas

  • Ice

  • Sodium Hydroxide solution (e.g., 50%)

Procedure:

  • In a flask equipped with a stirrer, gas inlet tube, and thermometer, carefully add 2-aminopyridine (1 equivalent) in portions to the concentrated sulfuric acid while maintaining the temperature at around 25°C with external cooling.

  • Cool the mixture to a lower temperature if specified by a particular protocol (e.g., the temperature may drop to -20°C during the addition of chlorine gas).[1]

  • Bubble chlorine gas (1 to 2 equivalents) through the stirred reaction mixture at a controlled rate.

  • After the addition is complete, continue stirring for a specified period (e.g., 30-90 minutes) at ambient temperature.[1]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the mixture to a pH greater than 7 with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This method offers a safer alternative to using chlorine gas directly.[2][3]

Materials:

  • 2-Aminopyridine

  • Sodium Hypochlorite (NaClO) solution (e.g., 8-13%)

  • Concentrated Hydrochloric Acid (HCl) (e.g., 25-36%)

  • Sodium Hydroxide (NaOH) solution (e.g., 3-5 M)

  • Dichloroethane (for extraction)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer and dropping funnel, place 2-aminopyridine (1 equivalent) and cool the flask in a water bath to 10°C.

  • Add the NaClO solution (1-3 equivalents) to the flask with continuous stirring.

  • Slowly add concentrated HCl (3-6 equivalents) dropwise to the mixture while maintaining the temperature at 10°C.

  • After the addition, continue to stir the reaction mixture at 10°C for 2 hours.

  • Raise the temperature to 25°C and continue stirring for an additional 4 hours.

  • Cool the reaction mixture to 10°C with an ice bath to terminate the reaction.

  • Adjust the pH of the reaction solution to >8 with the NaOH solution to precipitate the product and unreacted starting material.

  • Filter the precipitate and wash it with deionized water. The filtrate and washings can be extracted with dichloroethane to recover any dissolved product.

  • The solid precipitate can be further purified by dissolving it in a dilute HCl solution, filtering to remove insoluble polychlorinated byproducts, and then adjusting the pH of the filtrate to around 4 to selectively precipitate the 2-amino-5-chloropyridine, which can then be collected and the process repeated for the second chlorination. A more direct approach for purification is recrystallization.

Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)

This protocol uses a solid chlorinating agent and is often performed in an organic solvent. The following is a general procedure for the chlorination of an aminopyridine.[4]

Materials:

  • 2-Amino-5-chloropyridine (as the precursor for the second chlorination)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or a mixture of DMF and Methanol[5]

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 2-amino-5-chloropyridine (1 equivalent) in the chosen solvent (e.g., a mixture of DMF and methanol).[5]

  • Add NCS (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 45°C) and stir for a designated time (e.g., 2.5 hours), monitoring the reaction by TLC or GC.[5]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.[5]

Data Presentation

Table 1: Comparison of Different Chlorination Methods for Aminopyridines

MethodChlorinating AgentAcid MediumTemperature (°C)Reported Yield (%)Reported Purity (%)Reference
1Chlorine Gas72.4% H₂SO₄~25, then drops to -2069.496.4[1]
2Chlorine GasGlacial Acetic Acid / HCl10-1276.392.8[1]
3NaClO / HCl-10, then 25~72~84 (of 2-amino-5-chloropyridine)[2][3]
4NCSDMF / Methanol4570.5 (of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine)98.2[5]

Note: The yields and purities are as reported in the cited literature and may vary depending on the specific reaction scale and conditions.

Visualization of Key Processes

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Analyze Crude Reaction Mixture (TLC, GC/MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction over_chlorination High Levels of Over-chlorination? incomplete_reaction->over_chlorination No solution_incomplete Increase Reaction Time/Temp OR Increase Equivalents of Chlorinating Agent incomplete_reaction->solution_incomplete Yes workup_issue Investigate Work-up & Purification over_chlorination->workup_issue No solution_over_chlorination Increase Acidity of Medium (Check Hammett Acidity) OR Slow Down Addition of Chlorinating Agent over_chlorination->solution_over_chlorination Yes solution_workup Optimize pH for Precipitation OR Optimize Recrystallization Solvent System workup_issue->solution_workup Yes

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.

Electrophilic Chlorination Mechanism

Electrophilic_Chlorination cluster_step1 Step 1: Protonation of 2-Aminopyridine cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization cluster_step4 Step 4: Second Chlorination (Slower) AP 2-Aminopyridine protonated_AP Protonated 2-Aminopyridine AP->protonated_AP + H+ H_plus H+ sigma_complex Sigma Complex (Resonance Stabilized) protonated_AP->sigma_complex + Cl+ Cl_plus Cl+ product 5-Chloro-2-aminopyridine sigma_complex->product - H+ final_product This compound product->final_product + Cl+ - H+

Caption: Simplified mechanism of the electrophilic chlorination of 2-aminopyridine in a strongly acidic medium.

References

Technical Support Center: Functionalization of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5,6-Dichloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common side reactions and provide troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling at the C5 position, but I'm observing significant amounts of the C6-coupled product and some di-substituted byproduct. What is causing this lack of regioselectivity?

A1: This is a common challenge. The electronic properties of the this compound ring make both chlorine atoms susceptible to oxidative addition by the palladium catalyst. The 2-amino group is an electron-donating group, which can influence the reactivity of the adjacent halogen atoms. While the C5 position is often favored, the C6 position remains competitive. The formation of di-substituted product indicates that the initially formed mono-substituted product is reactive enough to undergo a second coupling reaction under the reaction conditions.[1][2]

Q2: During a Buchwald-Hartwig amination, I am seeing a significant amount of hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. How can I minimize this side reaction?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-rich heteroaryl chlorides.[3][4] It can occur through a competing reductive elimination pathway or via β-hydride elimination from the amine coupling partner.[4] The presence of trace amounts of water can also contribute to this side reaction.[3] To minimize hydrodehalogenation, it is crucial to use a bulky, electron-rich phosphine ligand that promotes the desired C-N bond formation and to ensure strictly anhydrous reaction conditions.[3]

Q3: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an alkoxide, but I am getting low yields and observing hydrolysis of the starting material. What's going wrong?

A3: this compound can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[5] The pyridine nitrogen makes the ring electron-deficient and thus more prone to nucleophilic attack, including by hydroxide ions present from the hydrolysis of the alkoxide or from trace water in the solvent.[6][7] The reaction may also be sluggish if the nucleophile is not potent enough to displace the chloride under mild conditions.

Q4: My palladium-catalyzed reaction is turning black and stalling before completion. What does this indicate?

A4: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition and aggregation.[8] This deactivation can be caused by several factors, including the presence of impurities that act as catalyst poisons, running the reaction at too high a temperature, or using a ligand that does not sufficiently stabilize the active palladium species.[8][9] Pyridine-containing compounds themselves can sometimes act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[10][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a mixture of C5 and C6 mono-substituted products.

  • Presence of a di-substituted byproduct.

Root Causes:

  • Similar electronic reactivity of the C5 and C6 positions.

  • Reaction conditions (temperature, catalyst, ligand, base) not optimized for selectivity.

  • The mono-substituted product is sufficiently reactive for a second coupling.

Solutions:

Protocol 1: Optimizing Regioselectivity in Suzuki-Miyaura Coupling
  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can enhance selectivity by sterically hindering the approach to one of the chlorine atoms and accelerating the reductive elimination step.

  • Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress. Lower temperatures can often improve selectivity by favoring the kinetically preferred product.

  • Base Selection: Use a milder base such as K₂CO₃ or Cs₂CO₃. Stronger bases can sometimes lead to side reactions and decrease selectivity.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion while minimizing the formation of the di-substituted product.

Data Presentation: Ligand Effects on Regioselectivity
LigandTemperature (°C)C5:C6 Ratio (Hypothetical)Di-substitution (%) (Hypothetical)
PPh₃1002:115
SPhos809:1<5
XPhos80>10:1<2

Workflow Diagram: Suzuki-Miyaura Coupling Pathways

Suzuki_Coupling A This compound C Oxidative Addition A->C + Pd(0) B Pd(0) Catalyst D C5-Substituted Product C->D Pathway 1 (Desired) E C6-Substituted Product C->E Pathway 2 (Side Reaction) F Di-substituted Product D->F Second Coupling E->F Second Coupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Significant formation of 5-chloro-pyridin-2-amine or 6-chloro-pyridin-2-amine.

  • Low yield of the desired aminated product.

Root Causes:

  • Slow reductive elimination of the desired product.[4]

  • Presence of moisture or protic impurities.[3]

  • Suboptimal ligand choice.

Solutions:

Protocol 2: Minimizing Hydrodehalogenation
  • Rigorous Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and ensure the amine and base are dry.

  • Ligand Selection: Utilize bulky, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos. These ligands are known to accelerate the C-N reductive elimination step, outcompeting the hydrodehalogenation pathway.[12]

  • Base Purity: Use a high-purity, strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). Ensure it is stored in a desiccator.

  • Amine Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired coupling.[3]

Logical Relationship: Factors Influencing Buchwald-Hartwig Amination Outcome

Buchwald_Hartwig cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Anhydrous Conditions Anhydrous Conditions Desired Amination Desired Amination Anhydrous Conditions->Desired Amination Hydrodehalogenation Hydrodehalogenation Anhydrous Conditions->Hydrodehalogenation inhibits Bulky Ligand Bulky Ligand Bulky Ligand->Desired Amination Bulky Ligand->Hydrodehalogenation inhibits Pure Base Pure Base Pure Base->Desired Amination SNAr_vs_Hydrolysis Start This compound Desired SNAr Product Start->Desired + Nu⁻ (e.g., RO⁻) Anhydrous, Low Temp Side Hydrolysis Product Start->Side + OH⁻ (from H₂O) High Temp

References

Technical Support Center: 5,6-Dichloropyridin-2-amine Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dichloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability issues, ensuring the integrity and success of your experiments. This document moves beyond standard safety data sheets to explain the causality behind observed instabilities and provides actionable protocols for mitigation.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common high-level questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is the compound's susceptibility to nucleophilic aromatic substitution (SNAr) at the chlorinated positions. The pyridine ring, being electron-deficient, activates the chlorine atoms for displacement by nucleophiles. This reactivity is a double-edged sword; while useful for synthesis, it also makes the compound vulnerable to degradation by common laboratory solvents and reagents, particularly water (hydrolysis) and alcohols (solvolysis).[1][2][3] Furthermore, like many aromatic amines, it is susceptible to oxidative and photolytic degradation, which can lead to discoloration and the formation of complex impurities.[4][5]

Q2: What are the definitive recommended storage and handling conditions?

A2: To maintain the integrity of this compound, strict adherence to proper storage and handling is critical. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[6][7][8] Containers must be kept tightly sealed to prevent exposure to atmospheric moisture and oxygen.[6][7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

Q3: What are the likely degradation products I might observe?

A3: The most probable degradation products arise from the stepwise substitution of the chloro groups.

  • In aqueous media: Expect the formation of 5-chloro-6-hydroxypyridin-2-amine and 6-chloro-5-hydroxypyridin-2-amine, followed by the di-hydroxylated species, 5,6-dihydroxypyridin-2-amine.

  • In alcoholic solvents (e.g., methanol, ethanol): The corresponding methoxy or ethoxy derivatives will be formed.[3]

  • Under oxidative conditions: Complex colored polymeric materials and N-oxides can form.

  • Upon exposure to light: Photolytic cleavage of the C-Cl bond can occur, generating radical species that lead to a variety of byproducts.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Both acidic and basic conditions can accelerate the hydrolysis of the chloro groups. Under acidic conditions, protonation of the ring nitrogen can further activate the ring towards nucleophilic attack. Under basic conditions, the generation of hydroxide ions (a strong nucleophile) directly attacks the electron-deficient carbon atoms bearing the chlorine atoms. Therefore, if aqueous solutions are necessary for your experiment, it is crucial to maintain the pH as close to neutral as possible and to use the solution immediately after preparation.[3]

Section 2: Troubleshooting Guide - Experimental Scenarios

This guide provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue Probable Cause(s) Recommended Actions & Scientific Rationale
Appearance of unexpected peaks in HPLC/LC-MS analysis, even with a freshly prepared solution. 1. Solvolysis: The compound is reacting with your solvent (e.g., methanol, water) during sample preparation or analysis.[3]2. Contaminated Solvent: The solvent used for dissolution may contain nucleophilic impurities.1. Action: Switch to an aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF) for sample preparation and as the organic mobile phase. If an aqueous buffer is required, prepare it fresh and use the sample immediately.2. Rationale: Aprotic solvents lack the acidic proton that facilitates solvolysis, thus preserving the compound's integrity during the analytical run.
Inconsistent experimental results (e.g., yields, purity) over time from the same stock solution. Stock Solution Degradation: The compound is degrading in solution upon storage. This is highly probable in protic solvents or if the solution is exposed to light and air.[3][4]1. Action: Discard the old stock solution. Prepare fresh solutions for each experiment or, if absolutely necessary, for a single day's work. Store any stock solutions at -20°C or -80°C in small, single-use aliquots under an inert atmosphere.2. Rationale: Minimizing storage time, temperature, and exposure to atmospheric agents is the most effective strategy to prevent the accumulation of degradants that can interfere with subsequent reactions.
Low yield or formation of multiple side products in reactions involving nucleophiles (e.g., amines, thiols). Competitive Reactivity: The two chlorine atoms may have different reactivities, or the intended nucleophile is also promoting degradation (e.g., if dissolved in water or if the reaction is run at high temperatures for extended periods).1. Action: Run the reaction under strictly anhydrous conditions. Use a non-nucleophilic base if proton scavenging is needed. Consider lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.2. Rationale: The electronic environment of the C5 and C6 positions is different, potentially leading to regioselectivity issues. By controlling conditions to favor the desired kinetic product and avoiding conditions that promote degradation (heat, water), you can significantly improve the yield of the target molecule.
The solid material has turned from off-white/beige to brown or darkens upon storage. Oxidative/Photolytic Degradation: The compound is degrading due to exposure to oxygen and/or light. Aromatic amines are particularly prone to forming highly colored, oxidized species.[4]1. Action: Before use, assess the purity of the discolored material via HPLC or NMR. If significant impurities are detected, repurification by recrystallization or column chromatography may be necessary.[9] For future storage, transfer the material to an amber vial, purge with nitrogen or argon, and store in a desiccator in a cool, dark place.[6][8]2. Rationale: Discoloration is a clear visual indicator of chemical impurity. Using degraded starting material will compromise your experiment. Proper storage prevents the initiation of these degradation pathways.

Section 3: Protocols for Stability Assessment

To empower users to validate compound stability within their specific experimental context, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study Workflow

This protocol allows you to proactively identify potential liabilities of this compound under various stress conditions.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a Class A volumetric flask using acetonitrile (ACN) to a final concentration of 1 mg/mL. This is your Unstressed Control .

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.[3]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Place a quartz vial (or other UV-transparent vial) of the stock solution under a UV lamp (e.g., 254 nm).[3]

  • Incubation: Keep all vials (except the thermal sample) at room temperature. Protect the oxidative and photolytic samples from light, except for the UV source.

  • Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. Neutralize the acid and base samples with an equivalent amount of base/acid, respectively. Dilute all samples to the same final concentration.

  • Analytical Method: Analyze the unstressed control and all stressed samples by a stability-indicating HPLC-UV method (e.g., C18 column with a water/ACN gradient).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. A loss in the main peak area and/or the appearance of new peaks indicates degradation. This allows you to identify which conditions are most detrimental.

Protocol 2: Recommended Procedure for Preparing and Storing Stock Solutions
  • Solvent Selection: Whenever possible, use a high-purity, anhydrous aprotic solvent such as Acetonitrile, THF, or Dichloromethane.

  • Preparation: Prepare solutions under an inert atmosphere (glovebox or Schlenk line). Use glassware that has been oven-dried to remove residual moisture.

  • Storage: If immediate use is not possible, divide the solution into single-use aliquots in amber vials with PTFE-lined caps.

  • Inerting: Purge the headspace of each vial with argon or nitrogen before sealing.

  • Temperature: Store at the lowest practical temperature, ideally -20°C or -80°C, to slow the rate of any potential degradation.

Section 4: Data Summaries & Visualizations

Table 1: Recommended Storage Conditions Summary
Parameter Short-Term (≤ 1 week) Long-Term (> 1 week) Rationale
State SolidSolidHighest stability in solid form.
Temperature Ambient, Cool (≤ 25°C)[6]Refrigerated (2-8°C) or Frozen (≤ -20°C)Reduces thermal degradation kinetics.
Atmosphere Tightly Sealed Container[6][7]Inert Gas (Argon/Nitrogen)Prevents oxidative and moisture-driven degradation.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents photolytic degradation.[4]
Table 2: Chemical Compatibility Quick Reference
Reagent/Solvent Class Compatibility Reasoning & Potential Issues
Aprotic Solvents (ACN, THF, DCM, Ethyl Acetate)Good Generally stable, good choice for reactions and stock solutions.[9]
Protic Solvents (Water, Methanol, Ethanol)Poor [3]Risk of solvolysis/hydrolysis leading to hydroxyl/alkoxy impurities.
Strong Oxidizing AgentsIncompatible [6][7]Can cause rapid and potentially hazardous decomposition.
Strong Acids / Strong BasesPoor Catalyze hydrolysis and may cause other unwanted side reactions.
Non-nucleophilic Bases (e.g., DIEA)Good Suitable for scavenging acid in reactions without competing.
Nucleophilic Amines/ThiolsReactive These are reactants, not solvents. Reaction should be controlled.

This table is a general guide. Compatibility can be concentration and temperature-dependent.

Visual Workflow 1: Troubleshooting Unexpected Reaction Results

G start Unexpected Reaction Outcome (Low Yield / Impurities) check_sm 1. Verify Starting Material Purity (HPLC, NMR) start->check_sm sm_ok Purity >98%? check_sm->sm_ok repurify Repurify Starting Material (Recrystallization/Chromatography) sm_ok->repurify No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes repurify->check_sm is_anhydrous Was the reaction strictly anhydrous? check_conditions->is_anhydrous use_dry Switch to anhydrous solvents. Dry all glassware. is_anhydrous->use_dry No check_temp Was the temperature too high or time too long? is_anhydrous->check_temp Yes outcome Optimized Reaction Protocol use_dry->outcome lower_temp Lower reaction temperature. Monitor closely to reduce time. check_temp->lower_temp Yes check_solvent Is the solvent nucleophilic? (e.g., MeOH, EtOH) check_temp->check_solvent No lower_temp->outcome use_aprotic Switch to an aprotic solvent (e.g., THF, Dioxane, ACN). check_solvent->use_aprotic Yes check_solvent->outcome No use_aprotic->outcome

Caption: A decision tree for troubleshooting reactions.

Visual Workflow 2: Hypothesized Degradation Pathways

G sub This compound prod1 5-Chloro-6-hydroxy(alkoxy)pyridin-2-amine + Isomer sub->prod1  Hydrolysis / Solvolysis  (H₂O or ROH) prod2 N-Oxides & Colored Polymeric Impurities sub->prod2  Oxidation  [O], O₂ prod3 Radical Intermediates → Dechlorinated Species sub->prod3  Photolysis  (hv) prod4 5,6-Dihydroxypyridin-2-amine prod1->prod4  Further Hydrolysis

Caption: Major degradation pathways for the compound.

Section 5: References

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Revision Date 19-Dec-2025. 6

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-3,5-dichloropyridine. Revision Date 28-Mar-2024. 7

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. 9

  • Jubilant Ingrevia. (2021). Safety Data Sheet - 2,6-Dichloropyridine. Date of issue: February 11, 2021. 8

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 1

  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 2

  • BenchChem. (2025). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. 3

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. 10

  • Abramović, B., et al. (2003). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society. 4

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. 5

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. 11

References

Technical Support Center: Byproduct Formation in 5,6-Dichloropyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 5,6-Dichloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues related to byproduct formation through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide - Common Byproduct-Related Issues

This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems encountered during reactions with this compound.

Q1: My Buchwald-Hartwig amination of this compound is giving me a significant amount of hydrodehalogenation byproduct. What's causing this and how can I fix it?

Probable Cause:

Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a frequent side reaction in palladium-catalyzed aminations of chloro-heterocycles.[1] This occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways. For this compound, the electron-donating nature of the amino group can make the pyridine ring more susceptible to side reactions. The likely culprits are:

  • Inefficient Catalytic System: The chosen palladium catalyst and ligand combination may not be active enough to promote the desired reductive elimination over the hydrodehalogenation pathway.

  • Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can serve as a proton source for the hydrodehalogenation.

  • Suboptimal Base: The base might not be strong enough or may be sterically hindered, leading to a slower deprotonation of the amine and a less efficient catalytic cycle.

Solutions:

StrategyRationale
Ligand Selection Switch to bulky, electron-rich phosphine ligands like RuPhos, SPhos, or XPhos. These ligands are known to accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[1][2]
Catalyst Pre-activation Ensure the active Pd(0) species is efficiently generated. Using a pre-catalyst like (SPhos)Pd G3 can improve reaction outcomes.
Rigorous Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all reagents, including the amine and base, thoroughly before use. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[1]
Base Optimization Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions.[1] If substrate sensitivity is an issue, consider using a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS).
Amine Stoichiometry Using a slight excess of the amine (1.1-1.3 equivalents) can help to push the equilibrium towards the desired product.

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., (SPhos)Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Add this compound (1.0 equiv.) and the coupling partner amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C and monitor by LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I'm attempting a Suzuki-Miyaura coupling with this compound and I'm seeing a mixture of mono- and di-substituted products, along with unreacted starting material. How can I control the selectivity?

Probable Cause:

Controlling selectivity in the Suzuki-Miyaura coupling of dihalogenated pyridines can be challenging. The two chlorine atoms on this compound have different reactivities, with the C6 position being generally more reactive towards oxidative addition to the palladium catalyst. However, achieving clean mono-substitution requires careful control of reaction conditions. The formation of a mixture of products suggests:

  • Over-reaction: The reaction conditions are too harsh, leading to the second coupling reaction occurring before the first is complete.

  • Insufficiently Differentiated Reactivity: The electronic and steric differences between the C5 and C6 positions may not be pronounced enough under the chosen conditions to allow for selective coupling.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to incomplete conversion.

Solutions:

StrategyRationale
Control Stoichiometry Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor mono-substitution.
Lower Reaction Temperature Running the reaction at a lower temperature can help to differentiate the reactivity of the two chlorine atoms. Start with a lower temperature (e.g., 60-70 °C) and gradually increase if the reaction is too slow.
Choice of Base A milder base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), may provide better selectivity than stronger bases like potassium phosphate (K3PO4).[3]
Ligand Selection The choice of ligand can influence the selectivity. Less bulky ligands may favor reaction at the more sterically accessible C6 position.
Solvent System The solvent can impact the solubility of the reagents and the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add a degassed solvent mixture of dioxane and water (4:1).

  • Heat the reaction to 80 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Once the desired level of mono-substitution is achieved, cool the reaction and quench with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify via column chromatography.

Q3: During a nucleophilic aromatic substitution (SNAr) reaction, I'm observing the formation of a hydroxylated byproduct. What is the source of this and how can I prevent it?

Probable Cause:

The formation of a hydroxypyridine byproduct during an SNAr reaction is a clear indication of the presence of water in the reaction mixture.[4] The hydroxide ion, formed from the reaction of the base with water, can act as a nucleophile and displace one of the chlorine atoms. This is particularly problematic under harsh basic conditions or at elevated temperatures.

Solutions:

  • Strictly Anhydrous Conditions: As with the Buchwald-Hartwig amination, the use of anhydrous solvents and reagents is paramount.

  • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture.

  • Choice of Base: If possible, use a non-hydroxide base. Anhydrous potassium carbonate or cesium carbonate are good alternatives.

  • Azeotropic Removal of Water: If the starting materials are suspected to contain water, consider azeotropic distillation with toluene prior to the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the two chlorine atoms in this compound?

The reactivity of the chlorine atoms in this compound is influenced by the electronic effects of the amino group and the nitrogen atom in the pyridine ring. Generally, the chlorine at the 6-position is more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent chlorine atom, which stabilize the Meisenheimer intermediate formed during nucleophilic aromatic substitution.

Q2: Can I perform a double amination on this compound? What are the challenges?

Yes, a double amination is possible, but it presents significant challenges. The introduction of the first amino group is an electron-donating group, which deactivates the pyridine ring towards a second nucleophilic attack.[5] Therefore, the second amination requires more forcing conditions (higher temperatures, stronger bases, more active catalysts) than the first. This can lead to the formation of byproducts and decomposition of the starting material or the mono-aminated product.

Q3: Are there any known incompatibilities of this compound that I should be aware of?

Aminopyridines, in general, are basic compounds and will react with acids to form salts.[6] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[7] It is also important to avoid strong oxidizing agents. In the context of cross-coupling reactions, certain functional groups on the coupling partner may be incompatible with the reaction conditions. For example, esters and nitro groups can be sensitive to strong bases like sodium tert-butoxide.[8]

References

Technical Support Center: Optimizing Solvent Conditions for 5,6-Dichloropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dichloropyridin-2-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to help you optimize your reaction conditions for improved yield, purity, and reproducibility.

Synthesis Overview: The Chlorination of 2-Aminopyridine

The synthesis of this compound typically proceeds via the electrophilic chlorination of 2-aminopyridine or an appropriate chlorinated precursor like 2-amino-5-chloropyridine. The amino group is a powerful activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. However, controlling the reaction to achieve selective dichlorination at the C5 and C6 positions without forming other isomers or over-chlorinated byproducts presents a significant challenge. Solvent conditions play a pivotal role in modulating the reactivity of the chlorinating agent, influencing the solubility of the starting materials and intermediates, and ultimately determining the success of the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Inadequate Chlorinating Agent: The choice and stoichiometry of the chlorinating agent are critical. Agents like N-chlorosuccinimide (NCS) are often preferred for their milder reactivity compared to chlorine gas, offering better control.[1] Ensure you are using the correct molar equivalents; an insufficient amount will lead to incomplete conversion, while a large excess can promote over-chlorination.

  • Suboptimal Solvent Choice: The solvent is arguably the most critical variable. It must effectively dissolve the aminopyridine substrate and the chlorinating agent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or propyl alcohol are often effective.[1] They can stabilize the charged intermediates of the electrophilic substitution mechanism without deactivating the chlorinating agent. Protic solvents, on the other hand, can solvate the electrophile, reducing its reactivity.

  • Incorrect Reaction Temperature: Electrophilic chlorination reactions can be exothermic. Poor temperature control can lead to a runaway reaction and the formation of multiple byproducts. A patent for a similar synthesis specifies a controlled temperature of 45°C.[2] It is often beneficial to start at a lower temperature (e.g., 0-10°C) during the addition of the chlorinating agent and then gradually warm to the target temperature.[3]

  • Presence of Moisture: Water can react with many chlorinating agents, quenching them and generating undesirable byproducts. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed q1 Analyze Crude Product (LCMS/NMR) Is starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Product Formation or Degradation q1->a1_no No q2 Investigate Cause a1_yes->q2 q3 Investigate Cause a1_no->q3 opt1 Increase Temperature or Reaction Time q2->opt1 opt2 Increase Molar Eq. of Chlorinating Agent q2->opt2 opt3 Switch to a More Activating Solvent q2->opt3 opt4 Lower Reaction Temperature q3->opt4 opt5 Control Reagent Addition Rate q3->opt5 opt6 Re-evaluate Solvent Choice (See Solvent Screening Protocol) q3->opt6

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My analysis shows significant amounts of isomeric byproducts, particularly 3,5-dichloro-2-aminopyridine. How can I improve regioselectivity?

Answer: The formation of the undesired 3,5-dichloro isomer is a classic problem of regioselectivity. The amino group activates both the C3 and C5 positions. While the desired product requires substitution at C5 and C6, the synthesis often proceeds from 2-amino-5-chloropyridine, with the second chlorination occurring at C3.[1]

To favor the desired 5,6-dichloro isomer, you must consider the steric and electronic environment.

  • Steric Hindrance: The choice of solvent can influence the effective size of the electrophile. A bulkier solvent molecule or a solvent that coordinates strongly with the chlorinating agent can create a sterically hindered electrophilic species, which may favor attack at the less hindered C5 position over the C3 position.

  • Temperature Control: As mentioned, lower temperatures often increase selectivity. High temperatures provide enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a mixture of products.[4] Maintaining a consistent and optimized temperature is key.

  • Starting Material: If starting from 2-aminopyridine, the reaction proceeds in steps. The first chlorination overwhelmingly favors the C5 position. The second chlorination is more challenging to control. Using 2-amino-5-chloropyridine as the starting material can simplify the reaction mixture.[1]

Question 3: The reaction is sluggish and fails to reach completion. What adjustments should I make?

Answer: A stalled reaction points to insufficient activation energy or deactivation of reagents.

  • Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., 10°C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC or LC-MS to ensure that byproduct formation does not increase significantly.

  • Solvent Polarity: The reaction rate can be highly dependent on the solvent. In nucleophilic aromatic substitution (SNAr) reactions, which share mechanistic principles with some chlorinations, polar aprotic solvents are known to accelerate rates by stabilizing charged intermediates.[5] A switch from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF or DMAc) could significantly improve the reaction rate.

  • Reagent Purity: Verify the purity and activity of your chlorinating agent. NCS, for example, can degrade over time. Using a freshly opened bottle or recrystallized material is advisable. Also, ensure the starting aminopyridine is free from impurities that might consume the chlorinating agent.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the solvent in this synthesis?

A: The solvent performs several critical functions:

  • Solubilization: It must dissolve the starting materials (e.g., 2-amino-5-chloropyridine) and the chlorinating agent to allow the reaction to occur in the homogeneous phase.

  • Stabilization of Intermediates: In electrophilic aromatic substitution, a positively charged intermediate (the sigma complex or arenium ion) is formed. Polar solvents, particularly aprotic ones, can stabilize this charged intermediate, lowering the activation energy and accelerating the reaction.[5]

  • Modulation of Reactivity: The solvent can interact with the chlorinating agent, influencing its electrophilicity. Protic solvents can form hydrogen bonds, potentially reducing the agent's effectiveness.

Q: Which chlorinating agents are recommended for this synthesis?

A: Several agents can be used, each with pros and cons:

  • N-Chlorosuccinimide (NCS): Often the preferred choice. It is a solid, making it easy to handle, and its reactivity is moderate, allowing for better control and selectivity.[1]

  • Chlorine Gas (Cl₂): Highly reactive and can easily lead to over-chlorination. It is also toxic and difficult to handle, requiring specialized equipment.[3]

  • Hydrochloric Acid (HCl) with an Oxidant (e.g., H₂O₂ or NaClO): These systems generate electrophilic chlorine in situ. They can be effective but require careful control of stoichiometry and pH.[6]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, intermediate (if any), and the final product (e.g., 30% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS is the gold standard.

Protocols for Optimization

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for efficiently screening multiple solvents to identify the optimal conditions for your synthesis.

Caption: Experimental workflow for solvent screening.

Methodology:

  • Preparation: In a glovebox or fume hood, prepare separate, concentrated stock solutions of your starting material (e.g., 2-amino-5-chloropyridine) and chlorinating agent (e.g., NCS) in a suitable, inert solvent that is easily removed (e.g., dichloromethane).

  • Setup: Arrange a series of identical reaction vials, each with a stir bar. To each vial, add a different solvent to be tested (e.g., DMF, Acetonitrile, 1,4-Dioxane, Toluene, Ethyl Acetate, Propyl Alcohol).

  • Execution: Place the vials in a temperature-controlled reaction block. Add the stock solution of the starting material to each vial and allow the temperature to equilibrate.

  • Initiation: Start the reactions by adding the stock solution of the chlorinating agent to each vial simultaneously.

  • Monitoring: At set time intervals (e.g., 1, 4, and 12 hours), withdraw a small aliquot from each vial, quench it (e.g., with aqueous sodium thiosulfate), and analyze by LC-MS to determine the conversion rate and product-to-byproduct ratio.

  • Analysis: After the reaction period, compare the results to identify the solvent that provides the highest yield and purity.

Data Presentation

Organize your findings in a clear, comparative format.

Table 1: Properties of Common Solvents for Consideration

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent dissolving power; stabilizes charged intermediates.[1] High boiling point can make removal difficult.
Acetonitrile (MeCN) Polar Aprotic37.582Good dissolving power; lower boiling point for easier removal.
Propyl Alcohol Polar Protic20.197Can solvate both reactants but may deactivate electrophile via H-bonding.[1]
1,4-Dioxane Non-polar Ethereal2.2101Moderate dissolving power; less likely to stabilize charged intermediates.
Toluene Non-polar Aromatic2.4111Poor for dissolving ionic reagents; generally results in slower reactions.
Ethyl Acetate Polar Aprotic6.077Moderate polarity; often used in workup and purification.[1]

Table 2: Example Data from a Solvent Screening Experiment

SolventTemperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Purity by LC-MS (%)
DMF454>997198
Acetonitrile454855592
Propyl Alcohol454604288
Toluene45415<5N/A

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic cross-coupling of 5,6-dichloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this challenging substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic endeavors.

The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles include:

  • Catalyst Inhibition: The pyridine nitrogen and the 2-amino group are both Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Regioselectivity: The presence of two chlorine atoms at the C5 and C6 positions necessitates precise control to achieve selective mono-functionalization at the desired position.

  • Reactivity of Aryl Chlorides: Carbon-chlorine bonds are inherently less reactive than their bromide or iodide counterparts, requiring highly active catalyst systems for efficient oxidative addition.[1]

This guide will provide you with the expertise to overcome these challenges and achieve successful cross-coupling outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound, but I'm observing little to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent issue and often points to catalyst inhibition or insufficient catalyst activity. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Catalyst Inhibition by the Aminopyridine: The lone pairs on the pyridine nitrogen and the 2-amino group can bind to the palladium catalyst, preventing it from participating in the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the coordination of the aminopyridine substrate. Highly effective ligands for aminopyridine substrates include dialkylbiphenylphosphines such as SPhos, XPhos, and RuPhos.[2] These have been shown to be effective for challenging heterocyclic substrates and are not inhibited by highly basic aminopyridines.[2]

  • Inactive Catalyst System for an Aryl Chloride: The oxidative addition of a C-Cl bond to Pd(0) is often the rate-limiting step and requires a highly active catalyst.

    • Solution: Utilize a palladium precatalyst or an efficient in-situ generated catalyst. Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but must be paired with an appropriate ligand. For challenging substrates, using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).

    • Solution: For Suzuki-Miyaura couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[3][4] Ensure the base is of high purity and anhydrous, as trace amounts of water can lead to side reactions.

  • Solvent and Temperature Effects: The choice of solvent can influence catalyst activity and solubility of reagents.

    • Solution: Anhydrous, deoxygenated solvents are critical. Toluene and dioxane are commonly used for both Suzuki and Buchwald-Hartwig reactions.[3] Given the lower reactivity of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) may be necessary.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst Is the catalyst system appropriate for a challenging aminopyridine chloride? start->catalyst base Is the base appropriate and of high quality? catalyst->base Yes solution1 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃. catalyst->solution1 No conditions Are the reaction conditions optimal? base->conditions Yes solution2 Screen bases: K₃PO₄ or Cs₂CO₃ for Suzuki; NaOtBu or LHMDS for Buchwald-Hartwig. Ensure anhydrous conditions. base->solution2 No solution3 Use anhydrous, degassed toluene or dioxane. Increase temperature to 80-110 °C. conditions->solution3 No end Improved Conversion conditions->end Yes solution1->base solution2->conditions solution3->end

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Regioselectivity (Mixture of C5 and C6 Isomers)

Question: My reaction is working, but I am getting a mixture of products from coupling at both the C5 and C6 positions. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a significant challenge with dichloropyridines. The outcome is a delicate balance of electronic and steric effects, which can be influenced by the choice of catalyst and reaction conditions.

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the ortho (C6) and para (C4, not present here) positions more electron-deficient. The 2-amino group is an electron-donating group, which can counteract this effect to some extent. The interplay of these electronic factors can lead to subtle differences in the reactivity of the C5 and C6 positions.

  • Steric Hindrance: The C6 position is ortho to the pyridine nitrogen, which can lead to steric hindrance that may disfavor the approach of a bulky catalyst. Conversely, the C5 position is less sterically encumbered.

Strategies for Controlling Regioselectivity:

  • Ligand Choice: The steric and electronic properties of the ligand are paramount in controlling regioselectivity.

    • For C5 selectivity: A very bulky ligand may favor reaction at the less sterically hindered C5 position.

    • For C6 selectivity: A less bulky ligand might allow for coordination and reaction at the more electronically activated C6 position. A systematic ligand screening is often the most effective approach to discovering the optimal conditions for the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature may enhance the inherent electronic and steric preferences, potentially leading to higher selectivity.

Logical Framework for Regioselectivity

start Poor Regioselectivity c5_desired Desired Product: C5-coupled start->c5_desired c6_desired Desired Product: C6-coupled start->c6_desired ligand_screen Perform Ligand Screening c5_desired->ligand_screen c6_desired->ligand_screen bulky_ligand Test bulky ligands (e.g., XPhos, tBuXPhos) to favor the less sterically hindered C5 position. ligand_screen->bulky_ligand less_bulky_ligand Test less bulky, electron-rich ligands to potentially favor the electronically activated C6 position. ligand_screen->less_bulky_ligand temp_control Optimize Reaction Temperature bulky_ligand->temp_control less_bulky_ligand->temp_control lower_temp Attempt reaction at a lower temperature to enhance selectivity. temp_control->lower_temp

Caption: Factors influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate?

A1: There are three primary reasons: 1) The presence of two potential coordination sites (the pyridine nitrogen and the 2-amino group) can lead to catalyst inhibition.[1] 2) The C-Cl bonds are less reactive than C-Br or C-I bonds, necessitating more active catalysts.[1] 3) The two chlorine atoms at adjacent positions (C5 and C6) present a regioselectivity challenge.

Q2: Do I need to protect the 2-amino group before performing the cross-coupling?

A2: Not necessarily. While protection-deprotection strategies are an option, modern catalyst systems with bulky, electron-rich phosphine ligands are often robust enough to perform the coupling without protecting the amino group.[2] In fact, avoiding protection simplifies the synthetic route. However, if catalyst inhibition remains a persistent issue despite ligand screening, protection of the amino group (e.g., as an acetyl or pivaloyl amide) could be considered.

Q3: Which type of cross-coupling, Suzuki-Miyaura or Buchwald-Hartwig, is more suitable for this substrate?

A3: Both reactions are viable, and the choice depends on the desired bond formation (C-C for Suzuki-Miyaura, C-N for Buchwald-Hartwig). The challenges of catalyst inhibition and C-Cl bond activation are common to both. The selection of a highly active catalyst system, as discussed above, is critical for success in either case.[5][6]

Q4: How do I choose the right palladium source and ligand?

A4: A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich dialkylbiarylphosphine ligand is a good starting point. Ligands such as SPhos, XPhos, and RuPhos are excellent candidates for overcoming the challenges posed by aminopyridine substrates.[2]

Q5: What are the best practices for setting up these reactions?

A5: Strict adherence to inert atmosphere techniques is crucial. Oxygen can deactivate the Pd(0) catalyst.[1] Use anhydrous, degassed solvents. Ensure all reagents, especially the base, are of high purity and handled under an inert atmosphere. A systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for this challenging substrate.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization of stoichiometry, temperature, and reaction time will likely be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos, followed by a small amount of the reaction solvent. Stir for a few minutes.

  • Add the catalyst mixture to the Schlenk tube containing the other reagents.

  • Add the remaining degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine to be coupled (1.2 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound and NaOtBu to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining toluene, followed by the amine to be coupled, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Removal of impurities from 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, the purity of 5,6-Dichloropyridin-2-amine is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, or degradation products. This technical support center provides practical, in-depth guidance for researchers, scientists, and process chemists to troubleshoot and resolve common purification challenges encountered with this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you might encounter during the purification of this compound. As a Senior Application Scientist, my goal is to not only provide a solution but to explain the chemical principles behind it, empowering you to adapt and optimize these methods for your specific context.

Q1: My crude this compound product is off-color (yellow to brown). How can I decolorize it without significant product loss?

A1: Discoloration is a frequent issue, typically caused by high molecular weight, conjugated impurities or trace amounts of oxidized species formed during synthesis or workup. While seemingly minor, these colored impurities can indicate underlying purity problems.

Root Cause Analysis:

  • Oxidation: The amine group on the pyridine ring is susceptible to oxidation, which can form colored byproducts. This is often exacerbated by exposure to air and light over extended periods.

  • Residual Reagents: Certain chlorinating agents or catalysts used in the synthesis can lead to colored impurities if not fully quenched or removed.

  • Thermal Degradation: Excessive heat during reaction or solvent removal can cause decomposition into colored tars.

Recommended Solutions:

  • Activated Carbon Treatment (Charcoal): This is the most common and effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, color-bearing molecules.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Use a minimal amount of solvent to ensure saturation.

      • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Scientist's Tip: Using too much carbon can lead to significant product loss due to co-adsorption.

      • Heat the suspension gently at reflux for 10-15 minutes.

      • Perform a hot filtration through a pad of Celite® or filter aid to remove the fine carbon particles. This step is critical and must be done quickly to prevent premature crystallization in the funnel.

      • Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Recrystallization with an Optimal Solvent System: A well-chosen recrystallization can often leave colored impurities behind in the mother liquor.

    • Solvent Choice: Based on patent literature for similar dichlorinated aminopyridines, effective solvents include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q2: HPLC analysis of my purified product shows a persistent, closely eluting impurity. How can I improve the separation?

A2: A closely eluting impurity suggests a compound with very similar polarity and structure to this compound. This is often an isomer (e.g., 3,4-Dichloropyridin-2-amine) or an over-chlorinated byproduct (e.g., 4,5,6-Trichloropyridin-2-amine).

Expert Strategy: Methodical Purification Selection

Your approach should be systematic. Start with the simplest method (recrystallization) and escalate to more powerful techniques like chromatography if needed. The choice depends on the scale of your synthesis and the nature of the impurity.

dot graph TD { A[Start: Crude Product with Impurity] --> B{Is the impurity level >10%?}; B -- Yes --> C[Purify by Column Chromatography]; B -- No --> D{Attempt Recrystallization}; D -- Success --> E[Final Product >99% Pure]; D -- Failure --> C; C --> F{Analyze Fractions by HPLC/TLC}; F -- Pure Fractions --> G[Combine & Evaporate]; G --> E; subgraph Legend direction LR subgraph "Workflow" direction LR Start[Start] Decision{Decision} Process[Process] End[End] end end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A E G; node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] B D; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] C F; } Caption: Purification Method Selection Workflow.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Technique: Try a multi-solvent recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at reflux. Then, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution just becomes turbid. Re-heat to clarify and then allow to cool slowly. This can subtly change the crystal lattice formation, potentially excluding the impurity.

  • Silica Gel Column Chromatography: This is the most powerful technique for separating compounds of similar polarity.[2][3]

    • Protocol:

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an eluent system that gives a good separation (ΔRf > 0.2) between your product and the impurity. Start with a non-polar system like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity.

      • Column Packing: Pack a column with silica gel (230-400 mesh) using your chosen eluent. A column height-to-diameter ratio of ~10:1 is a good starting point.

      • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.

      • Elution: Run the column, collecting fractions. Monitor the fractions by TLC or HPLC to identify which ones contain the pure product.

      • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My yield after recrystallization is extremely low. What are the likely causes and how can I improve it?

A3: Low recrystallization yield is a common and frustrating problem. The cause is almost always related to the solvent choice or the experimental technique.

Causality Analysis:

  • Incorrect Solvent: The solvent may be too good, meaning your compound remains significantly soluble even at low temperatures.

  • Excessive Solvent: Using too much solvent during the initial dissolution step is a classic mistake. The solution never becomes supersaturated upon cooling, preventing crystallization.

  • Premature Crystallization: Cooling the solution too quickly can trap impurities and lead to the formation of fine, poorly filterable crystals, increasing mechanical losses.

  • Incomplete Recovery: Significant product may remain in the mother liquor.

Optimization Protocol:

  • Re-evaluate Your Solvent: Use the table below to guide your selection. Perform small-scale solubility tests in vials before committing your entire batch.

SolventBoiling Point (°C)Polarity IndexComments
Hexane 690.1Good "poor" solvent for precipitating from more polar solvents.
Ethyl Acetate 774.4Often a good primary solvent for compounds of moderate polarity.[1]
Ethanol 784.3Good primary solvent, but its high polarity might retain some polar impurities.[4]
Methanol 655.1Similar to ethanol; high solubility may require cooling to very low temperatures.
Dichloromethane 403.1Useful for dissolving but its volatility can make it tricky for recrystallization.[1]
  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves. This ensures the solution is saturated.

  • Slow Cooling: After dissolution, cover the flask and allow it to cool to room temperature undisturbed. Then, move it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor by ~50% and cool it again to obtain a second crop. Check the purity of this second crop by HPLC or TLC; it may require re-purification, but this step significantly improves overall yield.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect in crude this compound?

A4: The impurity profile is highly dependent on the synthetic route. However, for typical chlorination pathways, you should look for:

  • Unreacted Starting Material: For instance, if the synthesis involves chlorination of 2-amino-5-chloropyridine, this will likely be a major impurity.[1]

  • Isomeric Byproducts: Positional isomers, such as 3,4- or 4,5-Dichloropyridin-2-amine, can form depending on the reaction's regioselectivity.

  • Over-chlorinated Species: Products with additional chlorine atoms, like 3,5,6-Trichloropyridin-2-amine, can form if the reaction is not carefully controlled.

  • Hydrolysis Products: If water is present during synthesis, dichlorohydroxypyridine impurities may form.

Q5: Which analytical method is best for assessing the purity of my final product?

A5: No single method is perfect; a combination provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for routine purity analysis and for quantifying impurities. A reverse-phase C18 column with a UV detector is standard.[5][6] A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.[7][8]

  • Gas Chromatography (GC): Excellent for detecting volatile impurities. A non-polar capillary column (like a DB-5) with a Flame Ionization Detector (FID) is a robust setup.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the structure of your main product and identifying major impurities if their structures are known. It is generally not sensitive enough for impurities below 1-2%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown impurities by providing their molecular weight.[5][9]

`dot graph flowchart { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Analytical Workflow for Purity Assessment.

Q6: Can I use an acid-base extraction to purify this compound?

A6: Yes, an acid-base extraction can be a very effective and scalable purification step, particularly for removing non-basic impurities. The aminopyridine moiety is basic and will be protonated in an acidic aqueous solution, allowing it to be separated from neutral or acidic organic impurities.

  • General Protocol:

    • Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

    • Separate the layers. Discard the organic layer (or save it for analysis of impurities).

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) with stirring until the pH is basic (>8).

    • The purified this compound will precipitate out of the solution as a solid.

    • Filter the solid, wash it with cold deionized water, and dry it under vacuum. This method can be very effective as a first-pass purification before a final recrystallization.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Dichloropyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated heterocycles are indispensable building blocks. Among these, dichloropyridin-2-amine and its isomers represent a class of versatile intermediates, offering multiple reaction sites for the strategic construction of complex molecular architectures. The precise arrangement of the two chlorine atoms and the amino group on the pyridine ring dictates a unique electronic and steric profile for each isomer, leading to significant, and often predictable, differences in their chemical reactivity.

This guide provides an in-depth comparison of the reactivity of 5,6-dichloropyridin-2-amine and its key positional isomers. We will move beyond a simple cataloging of reactions to explore the underlying principles governing their behavior in cornerstone transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing theoretical principles with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to rationally design synthetic routes and select the optimal isomer for their specific target.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of any substituted pyridine is a nuanced interplay of electronic and steric effects. In dichloropyridin-2-amines, these factors are particularly pronounced, creating a fascinating challenge in predicting regioselectivity.

Electronic Effects: A Tug-of-War on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most strongly felt at the α (C2, C6) and γ (C4) positions, making them more electrophilic and susceptible to nucleophilic attack compared to the β (C3, C5) positions.[1][2] This baseline electronic landscape is then further modulated by the substituents:

  • Chlorine Atoms (-Cl): As halogens, chlorine atoms exert a dual electronic effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which further increases the electrophilicity of the carbon atom they are attached to. They are also weakly electron-donating through resonance (+R effect) via their lone pairs, but for halogens, the inductive effect is dominant.[3]

  • Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance (+R effect), which significantly increases electron density on the ring, particularly at the ortho and para positions.[4] This donation deactivates the ring towards nucleophilic attack but activates it towards electrophilic substitution.

The net reactivity of a specific C-Cl bond is therefore determined by the combined influence of the ring nitrogen and the other substituents. For instance, a chlorine atom para to the activating amino group will be less electrophilic and thus less reactive in SNAr than a chlorine atom that is not.

Steric Hindrance: The Physical Barrier to Reaction

Steric hindrance refers to the spatial bulk of substituent groups, which can physically impede the approach of a nucleophile or a bulky catalyst complex to the reaction center.[5][6] In the context of dichloropyridin-2-amines, the proximity of a chlorine atom to the amino group or to the other chlorine atom can make that site less accessible, potentially directing a reaction to a less hindered, albeit electronically less favorable, position.[7] This effect is particularly critical in palladium-catalyzed reactions where large, complex phosphine ligands are often employed.[8]

Comparative Analysis of Key Transformations

We will now examine how these theoretical principles manifest in three of the most important reaction classes for this family of compounds.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for functionalizing halo-pyridines.[9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is the paramount factor determining the reaction rate and regioselectivity.[10] A more stable Meisenheimer complex, typically one where the negative charge can be delocalized onto the electronegative pyridine nitrogen, corresponds to a lower activation energy and a faster reaction.[2][10]

Consider the isomers 4,6-Dichloropyridin-2-amine and 3,5-Dichloropyridin-2-amine .

  • In 4,6-Dichloropyridin-2-amine , nucleophilic attack at C4 allows the negative charge in the Meisenheimer intermediate to be delocalized directly onto the pyridine nitrogen, a highly stabilizing arrangement. Attack at C6, while also an α-position, is ortho to the electron-donating amino group, which can destabilize the negative charge. Therefore, substitution is strongly favored at the C4 position.

  • In 3,5-Dichloropyridin-2-amine , both chlorine atoms are at β-positions. Attack at either C3 or C5 does not allow for direct delocalization of the negative charge onto the ring nitrogen. Consequently, these isomers are significantly less reactive in SNAr reactions compared to those with chlorine at the C4 or C6 positions.

Diagram 1: SNAr Meisenheimer Intermediate Stability

cluster_0 Attack at C4 of 4,6-Dichloropyridin-2-amine cluster_1 Attack at C5 of 3,5-Dichloropyridin-2-amine A1 Nucleophile attacks C4 B1 Meisenheimer Intermediate (Charge on Nitrogen) A1->B1 Favored C1 Chloride Loss & Aromatization B1->C1 D1 C4-Substituted Product (Major) C1->D1 A2 Nucleophile attacks C5 B2 Meisenheimer Intermediate (No Charge on N) A2->B2 Disfavored C2 Chloride Loss & Aromatization B2->C2 D2 C5-Substituted Product (Minor/Slow) C2->D2

Caption: Comparing SNAr intermediate stability for different isomers.

Table 1: Representative SNAr Reactivity Data

IsomerNucleophileConditionsMajor ProductYieldReference
2,4-DichloropyridineAmineK₂CO₃, DMF, Microwave, 150-200°C4-Amino-2-chloropyridineGood[10]
2,6-DichloropyridineAmineK₂CO₃, DMF, Microwave, 150-200°C6-Amino-2-chloropyridineGood[10]
2-Amino-4,6-dichloropyrimidineEtOH/EtO⁻Reflux, 3h2-Amino-4-ethoxy-6-chloro...N/A[11]

Note: Data for dichloropyridines and dichloropyrimidines are used as proxies to illustrate general reactivity principles.

Experimental Protocol: Microwave-Assisted SNAr Amination [10]
  • Vessel Preparation: In a microwave-safe reaction vessel, combine the dichloropyridin-2-amine isomer (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to the target temperature (e.g., 150–200 °C) for the specified time (e.g., 30–60 minutes), monitoring pressure.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming C-C bonds, pivotal in synthesizing biaryl structures common in pharmaceuticals.[12] The reaction's regioselectivity on dihalo-substrates is primarily governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond. Generally, oxidative addition is faster at more electron-deficient carbon centers. However, steric factors around the C-Cl bond also play a crucial role.

For dichloropyridines, there is often a preference for coupling at the C4 position over the C2 position.[13][14] This has been attributed to more favorable bond dissociation energies and catalyst accessibility.[13] The presence of the C2-amino group in our substrates will further modulate this selectivity.

  • For This compound , the C6-Cl bond is ortho to the amino group and para to the C3 position, while the C5-Cl bond is meta to the amino group. Oxidative addition might be favored at the C6 position due to its proximity to the coordinating ring nitrogen, but this could be counteracted by steric hindrance from the C5-Cl and the C2-amino group.

  • For 4,6-Dichloropyridin-2-amine , the C4-Cl is generally the most reactive site on a pyridine ring for Pd-catalyzed couplings.[14] The C6-Cl is adjacent to a nitrogen atom but also ortho to the amino group, making C4 the likely site for the first coupling.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Cl Trans Transmetalation Intermediate OxAdd->Trans R-B(OH)₂ + Base RedEl Reductive Elimination Intermediate Trans->RedEl Isomerization RedEl->Pd0 Ar-R ArCl Ar-Cl ArBOH R-B(OH)₂ Base Base Product Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Comparative Data for Suzuki Coupling of Dichloropyridines

SubstrateBoronic AcidCatalyst SystemConditionsMajor ProductYieldReference
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr) (3 mol%)K₂CO₃, 1,4-Dioxane, 80°C, 24h2-Chloro-4-phenylpyridineN/A[12]
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (2 mol%)K₂CO₃, NMP/H₂O, 100°C, 24h5-Chloro-2-phenylpyridineN/A[12]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃, Dioxane/H₂O, MW, 15 min2-Chloro-4-phenylpyrimidine>90%[15]
Experimental Protocol: Suzuki Coupling of a Dichloropyridin-2-amine Isomer [12]
  • Inert Atmosphere: Inside a glovebox, charge a reaction vial with the dichloropyridin-2-amine isomer (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture with vigorous stirring (e.g., 80-100 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[16][17] The reactivity and regioselectivity are highly dependent on the choice of palladium precursor and, most critically, the phosphine ligand.[18] Bulky, electron-rich biarylphosphine ligands are often essential for the difficult oxidative addition of C-Cl bonds.[18]

Interestingly, reaction conditions can be tuned to override the "natural" reactivity patterns observed in SNAr. For example, while SNAr on 2,4-dichloropyridine favors C4, a highly regioselective Buchwald-Hartwig amination has been developed to specifically target the C2 position.[19][20] This is a powerful demonstration of catalyst-controlled selectivity.

  • For isomers like This compound , the C2-amino group can act as a coordinating ligand for the palladium center, potentially directing the catalytic activity. The relative steric hindrance at C5 and C6 will be a key determinant of the reaction outcome.

  • For 4,6-Dichloropyridin-2-amine , the C4 position is sterically accessible and electronically activated. The C6 position is ortho to the C2-amino group, which could lead to catalyst deactivation or competitive binding, likely favoring amination at C4 under many standard conditions.

Diagram 3: Workflow for Selective Buchwald-Hartwig Amination

Substrate Dichloropyridin-2-amine Isomer Condition1 Condition Set A (e.g., Ligand L1, Temp T1) Substrate->Condition1 Condition2 Condition Set B (e.g., Ligand L2, Temp T2) Substrate->Condition2 Product1 Mono-amination at Position X Condition1->Product1 Product2 Mono-amination at Position Y Condition2->Product2 Analysis Analyze Regioselectivity (NMR, LC-MS) Product1->Analysis Product2->Analysis

Caption: Logical workflow for achieving regioselective C-N coupling.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine [10]
  • Inert Atmosphere: In a glovebox or under a stream of argon, charge a flame-dried Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 1.2-2.4 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Stirring: Add anhydrous, degassed toluene or 1,4-dioxane and stir the mixture for 15 minutes to allow for catalyst activation.

  • Reagent Addition: Add the dichloropyridin-2-amine isomer (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.

Conclusion

The reactivity of dichloropyridin-2-amine isomers is a finely balanced system governed by the interplay of electronic activation/deactivation and steric hindrance. A clear understanding of these principles allows for the rational prediction of reaction outcomes.

  • For SNAr reactions, reactivity is dominated by the ability to stabilize the Meisenheimer intermediate. Isomers with chlorine atoms at the C4 or C6 positions are significantly more reactive than those with halogens at C3 or C5.

  • For Palladium-catalyzed cross-coupling reactions, the outcome is a function of both electronics and the steric environment around the C-Cl bond, with the choice of catalyst and ligand system offering a powerful tool to control regioselectivity. It is often possible to functionalize positions that are unreactive under SNAr conditions.

By carefully selecting the isomer and tuning the reaction conditions, researchers can selectively functionalize specific positions on the pyridine ring, unlocking access to a vast chemical space of novel compounds for drug discovery and materials science. This guide serves as a foundational tool for navigating the rich and complex chemistry of these valuable synthetic intermediates.

References

A Comparative Guide to the Purity Analysis of 5,6-Dichloropyridin-2-amine: HPLC vs. UPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dichloropyridin-2-amine is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[4][5] This guide provides an in-depth comparison of a validated HPLC method for the purity analysis of this compound with its more recent evolution, Ultra-Performance Liquid Chromatography (UPLC). The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate analytical approach for their specific needs.

The Gold Standard: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique for separating, identifying, and quantifying components in a mixture.[6][7] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process where each parameter is carefully selected to achieve the desired separation.

  • Column Selection : A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and is an excellent choice for separating moderately polar compounds like this compound and its likely impurities.[4] The non-polar stationary phase provides effective retention and separation based on the hydrophobicity of the analytes.

  • Mobile Phase Composition : A mixture of an aqueous buffer (like phosphate or formate) and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the basic amine group in the analyte, thereby ensuring reproducible retention times.[8][9] A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the timely elution of both polar and non-polar impurities.[4]

  • Detector and Wavelength Selection : A UV detector is suitable for this analysis as the pyridine ring in the molecule is a chromophore. The detection wavelength is selected at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity.

Detailed Experimental Protocol: HPLC Method

This protocol is designed to be a self-validating system, and its performance should be verified according to established guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]

Parameter Condition
HPLC System Standard HPLC with quaternary pump, autosampler, column oven, and UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Data Analysis

Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[13][14] This results in markedly improved resolution, sensitivity, and, most notably, a significant reduction in analysis time.[6][15][16]

Principle of UPLC

By operating at much higher pressures (up to 15,000 psi) than conventional HPLC systems, UPLC can efficiently pump the mobile phase through columns packed with smaller particles.[6][14] This leads to sharper peaks and a greater ability to separate closely eluting compounds.[14][15]

Detailed Experimental Protocol: UPLC Method

The principles of method development are similar to HPLC, but the parameters are adapted to the UPLC system's capabilities.

Parameter Condition
UPLC System UPLC with binary solvent manager, sample manager, column heater, and UV detector
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
4
5
5.1
6
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 2 µL
Sample Preparation Same as HPLC method.

Comparative Analysis: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample throughput, the complexity of the sample, and budget considerations.

Performance Metric HPLC UPLC Advantage
Analysis Time ~30 minutes~6 minutesUPLC (5x faster)[15]
Resolution GoodSuperiorUPLC (sharper, more separated peaks)[6][13][14]
Sensitivity HighHigherUPLC (improved detection of trace impurities)[6][13][16]
Solvent Consumption ~30 mL per run~3 mL per runUPLC (greener and more cost-effective)[13][16]
System Backpressure ~1500-2500 psi~8000-12000 psiHPLC (less demanding on instrumentation)
Initial Cost LowerHigherHPLC

Workflow Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound by liquid chromatography.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter through 0.45 µm Filter s2->s3 a1 Inject Sample into HPLC/UPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Calculate Area Percent Purity d1->d2 d3 Generate Final Report d2->d3

Caption: General workflow for purity analysis.

Conclusion and Recommendations

Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. The traditional HPLC method is robust, reliable, and suitable for standard quality control laboratories. However, for laboratories with high sample throughput, a need for higher resolution to separate complex impurity profiles, or a desire for greener and more cost-effective analysis, UPLC is the superior choice.[5][16] The significantly faster analysis times offered by UPLC can dramatically increase laboratory productivity.[6][16] The choice ultimately depends on balancing the analytical requirements with the available resources. For new method development, UPLC is highly recommended as it represents the current state-of-the-art in liquid chromatography.

References

The Unseen Structure: A Comparative Guide to the Validation of 5,6-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the precise molecular structure of a compound is not merely an academic detail; it is the very foundation upon which its biological activity, safety profile, and intellectual property rest. An ambiguity in structure, such as the positional isomerism in a dichlorinated aminopyridine, can lead to costly downstream failures and misinterpretation of structure-activity relationships (SAR). This guide addresses the critical process of structural validation, focusing on the specific case of 5,6-Dichloropyridin-2-amine.

A comprehensive search of crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for this compound. This scenario is not uncommon in research and development, where novel compounds or less-common isomers are synthesized. It presents a perfect case study to illustrate the hierarchy of analytical techniques employed to build a confident structural assignment, while underscoring the unparalleled certainty that only X-ray crystallography can provide.

This guide will compare the definitive, albeit unavailable, method of single-crystal X-ray diffraction with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore how these methods, when used in concert, can construct a robust and self-validating case for the structure of this compound, and why the pursuit of a crystal structure remains the ultimate goal for unequivocal proof.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of atoms and the bonds between them.[2][3] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

While a crystal structure for this compound is not available, we can look to the closely related isomer, 4-Amino-3,5-dichloropyridine, to appreciate the richness of the data obtained.

Table 1: Representative Crystallographic Data for 4-Amino-3,5-dichloropyridine

ParameterValueSignificance
Crystal System OrthorhombicDefines the basic symmetry of the crystal lattice.
Space Group P2₁2₁2₁Describes the symmetry operations within the unit cell.
Unit Cell Dimensions a = 13.304 Å, b = 12.911 Å, c = 3.8636 ÅDefines the size and shape of the repeating unit.
C-Cl Bond Lengths ~1.74 ÅConfirms the covalent bond between carbon and chlorine.
C-N Bond Lengths ~1.34 Å (ring), ~1.37 Å (amino)Provides insight into the electronic nature of the bonds.
Intermolecular Interactions N—H···N hydrogen bonding, π–π stackingReveals how molecules pack in the solid state.

This data is for illustrative purposes based on published structures of aminodichloropyridine isomers.

The pursuit of a single crystal of this compound would be a primary objective in a full-scale development program. The causality behind this choice is simple: no other technique can provide this level of definitive, three-dimensional structural proof.

Building the Case: A Multi-Technique Spectroscopic Approach

In the absence of a crystal structure, a combination of spectroscopic methods is essential. Each technique provides a piece of the structural puzzle, and their collective data should converge to a single, consistent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the key diagnostic features in the ¹H NMR spectrum would be the chemical shifts and coupling patterns of the two aromatic protons. The substitution pattern dictates a unique electronic environment for each proton, leading to predictable chemical shifts. Furthermore, the through-bond coupling (J-coupling) between them would provide definitive evidence of their relative positions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those on an amino group.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[6]

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, two-dimensional NMR experiments are performed. A COSY (Correlation Spectroscopy) spectrum would confirm the coupling between the two aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular skeleton.

Table 2: Predicted vs. Comparative ¹H NMR Data for Dichloropyridin-2-amine Isomers (in CDCl₃)

CompoundH-3H-4H-5H-6-NH₂
This compound (Predicted) ~6.5 ppm (d)~7.4 ppm (d)--~4.8 ppm (br s)
2-Amino-3,5-dichloropyridine -~7.50 ppm (d)-~7.94 ppm (d)~4.9 ppm (br s)[7]
4-Amino-2,6-dichloropyridine ~6.60 ppm (s)-~6.60 ppm (s)-~7.65 ppm (s)[8]

Predicted values are estimations based on structure-property relationships. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

The distinct coupling pattern (two doublets) and chemical shifts for the predicted spectrum of this compound would be a primary differentiator from its isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing a highly accurate measurement of the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[9][10] For this compound (C₅H₄Cl₂N₂), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to four or more decimal places.

Table 3: Expected HRMS Data for this compound

IonCalculated m/zIsotopic PatternSignificance
[M]⁺˙ (C₅H₄³⁵Cl₂N₂)⁺ 161.9752M⁺Confirms the molecular weight for the all-³⁵Cl isotopologue.
[M+2]⁺˙ (C₅H₄³⁵Cl³⁷ClN₂)⁺ 163.9722M+2The presence and ratio of this peak to M⁺ is characteristic of two chlorine atoms.
[M+4]⁺˙ (C₅H₄³⁷Cl₂N₂)⁺ 165.9693M+4Further confirms the presence of two chlorine atoms.

The fragmentation pattern in MS/MS can also provide structural clues.[11][12] For instance, the loss of a chlorine atom or HCN from the molecular ion would be expected fragmentation pathways for aminodichloropyridines.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[13][14]

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C=C and C=N bonds of the pyridine ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeSignificance
3450-3300 N-H asymmetric and symmetric stretchingConfirms the presence of a primary amine (-NH₂).[15]
1640-1600 N-H scissoringFurther evidence of the -NH₂ group.[15]
1600-1450 C=C and C=N stretchingCharacteristic of the pyridine ring.
850-750 C-Cl stretchingIndicates the presence of chloro-substituents.
~800 C-H out-of-plane bendingThe specific frequency can sometimes give clues about the substitution pattern.

While IR is excellent for identifying functional groups, it is generally not sufficient on its own to distinguish between isomers, as they often have very similar IR spectra. However, it serves as a crucial piece of confirmatory data within a comprehensive analytical workflow.

Synthesizing the Evidence: A Self-Validating System

The trustworthiness of a structural assignment in the absence of X-ray data comes from the convergence of all spectroscopic data. The proposed structure for this compound must be consistent with every piece of evidence.

Caption: Workflow for the structural validation of a novel compound.

This workflow illustrates a self-validating system. The molecular formula from MS provides a hard constraint. The functional groups identified by IR must be present in the proposed structure. Finally, the detailed connectivity map from NMR must exactly match the proposed arrangement of atoms. Any inconsistency at any stage would invalidate the structural hypothesis.

Conclusion

The definitive validation of the this compound structure remains an open task, pending the successful growth of a single crystal suitable for X-ray diffraction analysis. However, this guide demonstrates that a robust and scientifically rigorous structural assignment can be achieved through the synergistic application of NMR, MS, and IR spectroscopy.

For researchers, scientists, and drug development professionals, the key takeaway is the importance of a multi-faceted analytical approach. While X-ray crystallography provides the ultimate, unambiguous proof of structure, a carefully executed and critically interpreted set of spectroscopic experiments provides the confidence needed to advance a project in its absence. The principles and protocols outlined herein form a foundational framework for the structural elucidation of novel chemical entities, ensuring both scientific integrity and the robust foundation required for successful pharmaceutical development.

References

A Senior Application Scientist's Guide to the Spectral Comparison of 5,6-Dichloropyridin-2-amine and Its Precursor, 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex pharmaceutical intermediates, unequivocal structural confirmation at each synthetic step is paramount. This guide provides an in-depth spectral comparison of the key building block, 5,6-Dichloropyridin-2-amine , and its immediate precursor, 2-Amino-5-chloropyridine . Understanding the distinct spectral fingerprints of these two compounds is crucial for reaction monitoring, quality control, and ensuring the integrity of the final product.

We will explore the causal relationships between their structural differences—specifically, the addition of a second chlorine atom to the pyridine ring—and the resulting shifts and patterns observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This analysis is grounded in fundamental principles of spectroscopy and supported by experimental data.

Synthetic Transformation and Structural Overview

The synthesis of this compound often proceeds via the direct chlorination of 2-Amino-5-chloropyridine. A common chlorinating agent for this transformation is N-chlorosuccinimide (NCS).[1][2] This additional electrophilic substitution step fundamentally alters the electronic environment of the pyridine ring, providing a clear basis for spectral differentiation.

The logical workflow for the synthesis is depicted below.

Synthesis_Workflow Precursor 2-Amino-5-chloropyridine Reagent + N-Chlorosuccinimide (NCS) Inert Solvent (e.g., DMF) Precursor->Reagent Product This compound Reagent->Product

Figure 1. Synthetic route from precursor to final product.

The primary structural change is the substitution of a hydrogen atom at the C6 position with a chlorine atom. This addition has significant electronic consequences. Chlorine is an electronegative, electron-withdrawing atom that also possesses lone pairs capable of resonance donation. Its net effect on the aromatic ring is a combination of inductive withdrawal (-I) and resonance donation (+R), with the inductive effect typically dominating the influence on NMR chemical shifts.[3]

Structural_Comparison cluster_precursor Precursor cluster_product Product a 2-Amino-5-chloropyridine C₅H₅ClN₂ MW: 128.56 g/mol b c This compound C₅H₄Cl₂N₂ MW: 163.00 g/mol d

Figure 2. Structures of the precursor and final product.

Comparative Spectral Analysis

The addition of the C6-chlorine atom provides several unambiguous points of comparison across different spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is highly sensitive to the electronic environment of the hydrogen nuclei. The introduction of the second chlorine atom dramatically simplifies the aromatic region of the spectrum and induces a downfield shift in the remaining protons due to its electron-withdrawing nature.

Key Differentiators:

  • Number of Aromatic Signals: The precursor, 2-Amino-5-chloropyridine, has three distinct protons on the pyridine ring, resulting in three signals. The product, this compound, has only two ring protons, simplifying the spectrum.

  • Chemical Shifts (δ): The strong deshielding effect of the additional chlorine atom at C6 causes the adjacent proton (H4) in the product to shift significantly downfield compared to its corresponding proton in the precursor.[3]

  • Coupling Constants (J): The coupling pattern changes from a complex splitting in the precursor to a simpler doublet of doublets or two doublets in the product, reflecting the change in neighboring protons.

CompoundProtonApprox. δ (ppm)MultiplicityJ (Hz)
2-Amino-5-chloropyridine [4]H3~6.4-6.6d~8.5
H4~7.3-7.5dd~8.5, 2.5
H6~7.9-8.1d~2.5
This compound [5]H3~6.5-6.7d~8.0
H4~7.5-7.7d~8.0

Note: Exact chemical shifts are solvent-dependent. Data presented is typical for CDCl₃ or DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct insight into the carbon skeleton. The substitution of hydrogen with chlorine at the C6 position results in a significant downfield shift for that carbon due to the direct attachment of an electronegative atom. Other carbons in the ring are also affected, albeit to a lesser extent.

Key Differentiators:

  • C6 Signal: The most dramatic change is observed at the C6 position, which shifts significantly downfield in the product spectrum.

  • C5 Signal: The C5 carbon, now bonded to a second chlorine, also experiences a change in its chemical environment.

  • Overall Pattern: The pattern of signals for the dichlorinated product will be distinct from the monochlorinated precursor.

CompoundApprox. ¹³C Chemical Shifts (δ, ppm)
2-Amino-5-chloropyridine [6]~158 (C2), ~108 (C3), ~138 (C4), ~125 (C5), ~147 (C6)
This compound C2, C3, and C4 will show shifts, but the most notable changes will be at C5 and C6, which are directly influenced by the new chlorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. While both molecules share the aminopyridine core, changes in the fingerprint region (below 1500 cm⁻¹) and C-Cl stretching frequencies can be used for differentiation.

Key Differentiators:

  • N-H Stretching: Both compounds will exhibit characteristic N-H stretches for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[7][8]

  • C-Cl Stretching: The product contains two C-Cl bonds, which may lead to more complex or intensified absorptions in the 600-800 cm⁻¹ region compared to the single C-Cl stretch of the precursor.

  • Fingerprint Region: The overall pattern of bends and stretches in the 1500-600 cm⁻¹ region will be unique for each molecule, serving as a reliable fingerprint for identification.[6]

CompoundKey IR Absorptions (cm⁻¹)
2-Amino-5-chloropyridine [6][9]~3400-3300 (N-H stretch), ~1640 (N-H bend), ~820 (C-H out-of-plane bend), ~700-750 (C-Cl stretch)
This compound ~3400-3300 (N-H stretch), ~1630 (N-H bend), distinct pattern in fingerprint region, potentially stronger/multiple C-Cl stretches (~600-800)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. The key differentiator here is the molecular ion peak and the characteristic isotopic pattern of chlorine.

Key Differentiators:

  • Molecular Ion Peak (M⁺): The molecular weight of the product (162/164/166 g/mol ) is significantly higher than the precursor (128/130 g/mol ) due to the replacement of a hydrogen atom (1 g/mol ) with a chlorine atom (~35.5 g/mol ).

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • Precursor (1 Cl): Will show two major peaks for the molecular ion: M⁺ (¹²⁸) and M+2 (¹³⁰) in an approximate 3:1 ratio.[10][11]

    • Product (2 Cl): Will show three major peaks for the molecular ion: M⁺ (¹⁶²), M+2 (¹⁶⁴), and M+4 (¹⁶⁶) in an approximate 9:6:1 ratio. This distinctive pattern is an unambiguous indicator of a dichlorinated compound.

CompoundFormulaMolecular Weight ( g/mol )Expected M⁺ Isotopic Pattern (Ratio)
2-Amino-5-chloropyridine [12]C₅H₅ClN₂128.56M⁺, M+2 (~3:1)
This compound [13]C₅H₄Cl₂N₂163.00M⁺, M+2, M+4 (~9:6:1)

Standard Operating Procedures: Experimental Protocols

To ensure reproducibility and accuracy, the following protocols for spectral acquisition should be considered standard.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

  • Instrument: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition (EI Mode):

    • Ionization Energy: 70 eV.

    • Mass Range: 50-300 m/z.

    • Introduction: Direct insertion probe or GC-MS.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic cluster to confirm the number of chlorine atoms present.

Conclusion

The transformation of 2-Amino-5-chloropyridine to this compound is characterized by a suite of distinct and predictable spectral changes. The simplification of the ¹H NMR aromatic region, the characteristic 9:6:1 isotopic pattern in the mass spectrum, and the unique fingerprint in the FT-IR spectrum provide a robust, multi-faceted analytical framework for differentiating the product from its precursor. By leveraging these techniques in concert, researchers and development professionals can confidently monitor reaction progress and verify the structural integrity of this valuable synthetic intermediate.

References

A Comparative Analysis of the Biological Activity of 5,6-Dichloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Protocols

The 5,6-dichloropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The presence of the dichloro-substituents on the pyridine ring significantly influences the molecule's electronic properties and lipophilicity, often leading to enhanced interactions with biological targets. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of dichlorinated aminopyridines have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the ability of dichloropyridine derivatives to function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and angiogenesis. For instance, derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones have been investigated as selective inhibitors of the Abl tyrosine kinase, a key target in chronic myeloid leukemia.[1] The dichlorophenyl moiety in these compounds plays a critical role in their binding to the kinase domain.

A comparative study of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines revealed potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2] This highlights the importance of the chloro-substitution in achieving high-affinity binding to the ATP-binding site of the kinase.

Comparative Anticancer Activity of Dichloropyridine Derivatives

Compound IDStructureTargetIC₅₀ (µM)Cell LineReference
Compound A 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-oneAbl KinaseNot SpecifiedNot Specified[1]
Compound B 5-chloro-N⁴-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamineVEGFR-2Potent (Comparable to Sunitinib)Not Specified[2]
Compound C 4-Amino-3,5-dichloropyridine derivativeNot SpecifiedNot SpecifiedNot Specified[3]

Note: Specific IC₅₀ values for all compounds were not available in the provided search results. "Potent" indicates significant activity as described in the source.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of novel this compound derivatives against a specific kinase, a common method is the in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a recombinant kinase allows for a direct assessment of the compound's effect on the target enzyme without the complexity of a cellular environment. The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Antimicrobial Activity: A Broad Spectrum of Action

The pyridine ring is a common motif in many antimicrobial agents, and the addition of chlorine atoms can enhance their potency.[4] Derivatives of chloropyridines have been shown to exhibit activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on Schiff bases of 2-amino-4-chloropyridine have demonstrated that the nature of the substituent on the imine nitrogen significantly influences the antimicrobial activity.[5] Similarly, investigations into 6-chloro-pyridin-2-yl-amine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6] While direct comparative data for a series of this compound derivatives is limited, the available information on related monochloro- and other dichloropyridine analogs suggests that the position and number of chlorine atoms are critical for activity. The electron-withdrawing nature of chlorine can modulate the pKa of the aminopyridine, affecting its cellular uptake and interaction with microbial targets.

Comparative Antimicrobial Activity of Chloropyridine Derivatives

Compound TypeTarget OrganismsActivity LevelReference
Schiff bases of 2-amino-4-chloropyridineS. aureus, B. cereus, E. coliSignificant[5]
6-chloro-pyridin-2-yl-amine derivativesB. subtilis, S. aureus, E. coliModerate to Good[6]
4-Amino-3,5-dichloropyridine derivativesVarious BacteriaPotential Activity[3]

Note: The activity levels are qualitative descriptions from the source documents. Quantitative data like Minimum Inhibitory Concentration (MIC) values were not consistently available for a direct comparison.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.

Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay conditions are suitable for detecting antimicrobial activity, while the negative and growth controls confirm the sterility of the medium and the viability of the inoculum, respectively.

Visualizing the Core Structure and Derivatives

To better understand the structural relationships of the compounds discussed, the following diagrams illustrate the core this compound scaffold and a generalized structure for its derivatives.

G cluster_core Core Scaffold cluster_derivatives General Derivative Structure This compound Derivative

Caption: Core this compound scaffold and a general representation of its derivatives.

Note: A placeholder is used for the derivative image as a generic representation is conceptual.

Logical Workflow for Biological Evaluation

The process of evaluating new derivatives of this compound follows a logical progression from initial screening to more detailed mechanistic studies.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_detailed Detailed Characterization cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Antimicrobial IC50 IC50 Determination (Kinase Assays) Anticancer->IC50 MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism MIC->Mechanism Animal Animal Models (Xenograft, Infection) Mechanism->Animal

Caption: A typical workflow for the biological evaluation of novel chemical entities.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related chloropyridine derivatives strongly suggest that this chemical motif can be effectively utilized to design potent anticancer and antimicrobial compounds. The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies, where modifications at the 2-amino position and the exploration of fused ring systems can lead to compounds with improved activity, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential investigations and contribute to the discovery of new and effective drugs.

References

A Comparative Guide to the Synthesis of 5,6-Dichloropyridin-2-amine: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dichloropyridin-2-amine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and cost-effective synthesis a critical consideration for researchers and professionals in drug development. This guide provides a comprehensive cost-benefit analysis of viable synthetic routes to this compound, offering a detailed examination of experimental protocols, economic viability, and scalability. By presenting field-proven insights and supporting experimental data, this document aims to empower scientists to make informed decisions in the laboratory and during process scale-up.

Executive Summary of Synthetic Strategies

The synthesis of this compound presents a regioselectivity challenge. The electron-donating amino group in the precursor, 2-aminopyridine, strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Achieving the desired 5,6-disubstitution pattern necessitates a strategic approach. This guide will focus on the most practical and reported methods, primarily involving the controlled chlorination of a pre-functionalized pyridine ring.

Based on an extensive review of the chemical literature and process chemistry principles, two primary synthetic pathways have been identified and will be analyzed in detail:

  • Route 1: Direct Chlorination of 2-Aminopyridine. This approach involves the direct electrophilic chlorination of the readily available starting material, 2-aminopyridine.

  • Route 2: Chlorination of 6-chloropyridin-2-amine. This strategy employs a pre-chlorinated starting material to guide the regioselectivity of the second chlorination step.

This guide will dissect each route, providing a step-by-step protocol, a thorough cost analysis, and a discussion of the underlying chemical principles, safety, and environmental considerations.

Route 1: Direct Chlorination of 2-Aminopyridine

The direct chlorination of 2-aminopyridine is an attractive route due to the low cost and high availability of the starting material. However, controlling the regioselectivity to favor the formation of the 5,6-dichloro isomer over other isomers (such as 3,5-dichloro) is the principal challenge.

Reaction Mechanism and Rationale

The amino group at the 2-position of the pyridine ring is a potent activating group, directing electrophilic substitution to the positions ortho and para to itself (the 3- and 5-positions). To achieve chlorination at the 6-position, the reaction conditions must be carefully controlled to overcome the inherent electronic preferences of the substrate. This is typically achieved by performing the reaction in a strongly acidic medium. Protonation of the ring nitrogen deactivates the ring towards electrophilic attack, and the protonated amino group's directing effect is modulated, allowing for substitution at less conventional positions.

Experimental Protocol

A representative procedure for the direct chlorination of 2-aminopyridine is as follows:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with concentrated hydrochloric acid.

  • Addition of Starting Material: 2-Aminopyridine is added portion-wise to the stirred acid at a controlled temperature (typically 0-5 °C) to manage the exotherm.

  • Chlorination: A solution of sodium hypochlorite (bleach) is added dropwise to the reaction mixture. The temperature is maintained below 10 °C during the addition. The reaction is then allowed to stir at room temperature for several hours.

  • Workup: The reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9, which precipitates the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Cost-Benefit Analysis: Route 1
Parameter Analysis
Starting Material Cost 2-Aminopyridine is a commodity chemical with a low cost (approx. $700-900/kg).[1]
Reagent Cost Hydrochloric acid and sodium hypochlorite are inexpensive bulk chemicals.
Yield The reported yields for the direct chlorination to obtain the desired 5,6-dichloro isomer are often moderate and can be variable, with the formation of other isomers being a significant issue. Precise yield data for the specific 5,6-isomer is not readily available in the provided search results, but multi-step syntheses of related compounds often have overall yields in the range of 20-40%.
Scalability The use of inexpensive reagents and straightforward reaction conditions makes this route potentially scalable. However, controlling the regioselectivity on a large scale can be challenging, and may require significant process optimization to minimize the formation of difficult-to-separate isomeric impurities.
Safety & Environmental The reaction involves the use of corrosive concentrated acid and a strong oxidizing agent. The generation of chlorine gas is a potential hazard. Neutralization of the large volume of acid generates a significant amount of salt waste.

Route 2: Chlorination of 6-Chloropyridin-2-amine

This route introduces a chlorine atom at the 6-position in the starting material, aiming to direct the second chlorination to the 5-position.

Reaction Mechanism and Rationale

Starting with 6-chloropyridin-2-amine, the existing chloro and amino groups influence the position of the second electrophilic substitution. The amino group remains a strong activating and ortho-, para-directing group, favoring substitution at the 3- and 5-positions. The chloro group is a deactivating group but also directs ortho- and para-. The combination of these effects, with the 5-position being para to the amino group and ortho to the chloro group, makes it a favorable site for the second chlorination.

Experimental Protocol

A plausible experimental procedure for this route is as follows:

  • Reaction Setup: In a suitable reaction vessel, 6-chloropyridin-2-amine is dissolved in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is added to the solution. NCS is a solid, easy-to-handle source of electrophilic chlorine.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 45-60 °C) and stirred for a defined period (typically a few hours) until the reaction is complete, as monitored by techniques like TLC or GC.

  • Workup: The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining succinimide and other water-soluble byproducts.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Cost-Benefit Analysis: Route 2
Parameter Analysis
Starting Material Cost 6-Chloropyridin-2-amine is more expensive than 2-aminopyridine, with prices in the range of $15-20/kg for bulk quantities.[2]
Reagent Cost N-Chlorosuccinimide is a moderately priced reagent (approx. $975/kg).[3] Solvents like DMF also add to the cost.
Yield This route generally offers better regioselectivity and potentially higher yields of the desired 5,6-dichloro isomer compared to the direct chlorination of 2-aminopyridine. While specific yield data for this exact transformation is not available in the provided search results, similar reactions using NCS on substituted aminopyridines can proceed with good to high yields.
Scalability The use of a solid chlorinating agent (NCS) and milder reaction conditions can be advantageous for scalability, offering better control and safety compared to using chlorine gas or hypochlorite. However, the higher cost of the starting material and reagent may impact the overall economic viability at a large scale.
Safety & Environmental NCS is a stable solid but is a strong oxidizing agent and requires careful handling.[4][5][6][7] The use of organic solvents like DMF has environmental implications and requires proper waste management.

Comparative Analysis and Recommendations

The choice between these two synthetic routes will largely depend on the specific priorities of the research or development project.

FeatureRoute 1: Direct Chlorination of 2-AminopyridineRoute 2: Chlorination of 6-Chloropyridin-2-amine
Cost of Raw Materials Lower Higher
Regioselectivity Lower Higher
Yield of Desired Product Potentially Lower & More Variable Potentially Higher & More Consistent
Purification More Challenging (Isomer Separation) Potentially Simpler
Scalability Challenging due to selectivity control More straightforward, but costlier
Safety & Environment Concerns with corrosive acid and potential chlorine gas Safer handling of solid NCS, but solvent waste

Recommendation:

  • For early-stage research and small-scale synthesis where material cost is less of a concern and obtaining a pure sample of the desired isomer is the primary goal, Route 2 is recommended . The higher regioselectivity and potentially simpler purification will likely save time and effort.

  • For large-scale production and process development where cost is a major driver, Route 1 may be a more economically viable option in the long run . However, this would necessitate a significant investment in process optimization to control the regioselectivity and develop an efficient and scalable purification method to isolate the this compound from its isomers.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the two synthetic pathways, the following diagrams illustrate the key transformations.

Route_1 2-Aminopyridine 2-Aminopyridine Protonated 2-Aminopyridine Protonated 2-Aminopyridine 2-Aminopyridine->Protonated 2-Aminopyridine HCl This compound This compound Protonated 2-Aminopyridine->this compound NaOCl, HCl Purified Product Purified Product This compound->Purified Product Neutralization & Recrystallization Route_2 6-Chloropyridin-2-amine 6-Chloropyridin-2-amine This compound This compound 6-Chloropyridin-2-amine->this compound NCS, DMF Purified Product Purified Product This compound->Purified Product Workup & Purification

References

A Senior Application Scientist's Guide to the Characterization of 5,6-Dichloropyridin-2-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Drug Discovery

In the intricate world of pharmaceutical manufacturing and drug discovery, the quality of the raw materials serves as the bedrock upon which the entire enterprise is built.[1][2][3] The adage "garbage in, garbage out" has never been more pertinent. The purity, stability, and impurity profile of a starting material like 5,6-Dichloropyridin-2-amine can profoundly influence the therapeutic efficacy, safety, and regulatory compliance of the final drug product.[1][4][5] This chlorinated pyridine derivative is a key building block in the synthesis of a variety of biologically active compounds. Its structural integrity is therefore of paramount importance.

This guide provides a comprehensive framework for the characterization and comparison of this compound sourced from different suppliers. As a Senior Application Scientist, my objective is to equip fellow researchers, scientists, and drug development professionals with the rationale and practical methodologies to make informed decisions about supplier qualification. We will delve into the "why" behind each analytical choice, ensuring a robust and self-validating system for quality assessment.

The Analytical Gauntlet: A Multi-Technique Approach to Quality Control

A single analytical technique is rarely sufficient to fully characterize a chemical entity. A well-rounded assessment relies on a battery of orthogonal methods, each providing a unique piece of the puzzle. This multi-pronged approach ensures that no stone is left unturned in the quest for quality. The following diagram illustrates the comprehensive workflow for characterizing this compound.

Characterization_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Physicochemical & Purity Analysis cluster_2 Structural & Identity Verification cluster_3 Data Interpretation & Supplier Qualification Sample_A Supplier A HPLC_UV HPLC-UV (Purity & Impurities) Sample_A->HPLC_UV NMR ¹H & ¹³C NMR Sample_A->NMR FT_IR FT-IR Spectroscopy Sample_A->FT_IR Sample_B Supplier B Melting_Point Melting Point Analysis Sample_B->Melting_Point Sample_B->HPLC_UV Sample_B->NMR Sample_B->FT_IR Sample_C Supplier C Sample_C->Melting_Point Sample_C->HPLC_UV Sample_C->NMR Sample_C->FT_IR Comparison Comparative Data Analysis Melting_Point->Comparison LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS For impurity identification HPLC_UV->Comparison NMR->Comparison FT_IR->Comparison LC_MS->Comparison Decision Supplier Selection Comparison->Decision

Caption: Overall experimental workflow for the characterization of this compound.

Materials and Experimental Protocols

For this comparative study, three batches of this compound were procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Melting Point Determination
  • Rationale: The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting point range close to the literature value suggests high purity, while a broad range can indicate the presence of impurities.

  • Protocol:

    • A small amount of each sample was packed into a capillary tube.

    • The melting point was determined using a calibrated digital melting point apparatus with a heating rate of 1 °C/min.

    • The temperature range from the first appearance of liquid to complete melting was recorded.

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[6] It separates the main component from any impurities, and a UV detector quantifies their relative amounts.

  • Protocol:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: While HPLC-UV can quantify impurities, LC-MS is essential for their identification by providing the mass-to-charge ratio of the eluted compounds.[6] This is crucial for understanding the potential synthetic byproducts or degradation products.

  • Protocol:

    • System: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector.

    • Chromatographic conditions: Same as HPLC-UV.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and providing insights into its purity.[7] Both ¹H and ¹³C NMR are vital for unambiguous structural elucidation.

  • Protocol:

    • Instrument: Bruker Avance III HD 400 MHz spectrometer.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Concentration: Approximately 10 mg/mL.

    • Experiments: Standard ¹H and ¹³C{¹H} spectra were acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The resulting spectrum serves as a molecular "fingerprint" that can be compared against a reference.

  • Protocol:

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000-400 cm⁻¹.

Results and Discussion: A Comparative Analysis

The following tables summarize the data obtained from the characterization of this compound from the three suppliers.

Table 1: Physicochemical and Purity Data

SupplierMelting Point (°C)Purity by HPLC-UV (%)Number of Impurities (>0.05%)
A 165-16799.81
B 162-16698.53
C 166-16799.52
Literature Value ~167--

Table 2: Spectroscopic Analysis Summary

Supplier¹H & ¹³C NMRFT-IRMajor Impurity Identified by LC-MS (m/z)
A Consistent with structureConforms to reference spectrum128 (Isomeric dichloropyridinamine)
B Minor unassigned peaksMinor extraneous peaks147 (Trichloropyridine)
C Consistent with structureConforms to reference spectrum128 (Isomeric dichloropyridinamine), 110 (Monochloropyridinamine)
Interpretation of Findings
  • Supplier A: The material from Supplier A exhibited the highest purity by HPLC-UV and a sharp melting point range consistent with the literature value. The NMR and FT-IR spectra were clean and confirmed the desired structure. A single, minor impurity was identified as an isomer, which is a common process-related impurity.

  • Supplier B: The sample from Supplier B showed a lower purity and a broader melting point range, indicating the presence of a significant amount of impurities. The NMR spectrum contained unassigned peaks, and the FT-IR showed extraneous absorbances. The major impurity was identified as a trichlorinated pyridine, suggesting a potential issue with the control of the chlorination step during synthesis. The presence of such a reactive impurity could have significant downstream consequences in a synthetic route.

  • Supplier C: While having a relatively high purity, the material from Supplier C contained two identifiable impurities. One was the same isomeric impurity seen in Supplier A's material, and the other was a monochlorinated species, likely an unreacted starting material or a de-chlorination product.

The following diagram illustrates a hypothetical pathway for the formation of the observed impurities.

Impurity_Formation Chlorination Chlorination Step Desired_Product This compound Chlorination->Desired_Product Over_Chlorination Over-Chlorination Chlorination->Over_Chlorination Incomplete_Reaction Incomplete Reaction/ De-chlorination Chlorination->Incomplete_Reaction Isomerization Isomerization Desired_Product->Isomerization Trichloro_Impurity Trichloropyridine (Supplier B) Over_Chlorination->Trichloro_Impurity Monochloro_Impurity Monochloropyridinamine (Supplier C) Incomplete_Reaction->Monochloro_Impurity Isomeric_Impurity Isomeric Impurity (Suppliers A & C) Isomerization->Isomeric_Impurity

Caption: Hypothetical impurity formation pathways during the synthesis of this compound.

Conclusion: An Evidence-Based Approach to Supplier Selection

The comprehensive analytical characterization of this compound from three different suppliers has revealed significant variations in quality. While all three suppliers provided material that was nominally the correct compound, the purity and impurity profiles differed substantially.

Based on this analysis, Supplier A is the recommended choice due to the high purity, consistent physicochemical properties, and minimal impurity profile of their material. The single identified impurity is a common isomer and is present at a very low level.

This guide underscores the critical importance of a rigorous, multi-technique approach to the qualification of raw materials. By understanding the "why" behind each analytical method and interpreting the data in the context of the material's intended use, researchers can mitigate risks, ensure the reproducibility of their results, and ultimately contribute to the development of safer and more effective medicines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichloropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dichloropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.